CGGK
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C13H25N5O5S |
|---|---|
分子量 |
363.44 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H25N5O5S/c14-4-2-1-3-9(13(22)23)18-11(20)6-16-10(19)5-17-12(21)8(15)7-24/h8-9,24H,1-7,14-15H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t8-,9-/m0/s1 |
InChIキー |
VBVAVFMEOSMTQB-IUCAKERBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
What is the function of CGGK control peptide
An In-depth Technical Guide to the Function and Mechanism of GHK-Cu Control Peptide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The human tripeptide GHK (glycyl-L-histidyl-L-lysine) and its copper complex, GHK-Cu, represent a fascinating class of control peptides with a wide array of regenerative and protective functions. Initially isolated from human plasma, its concentration notably declines with age, correlating with a diminished capacity for tissue repair. Extensive research has demonstrated that GHK-Cu plays a pivotal role in modulating gene expression, influencing key signaling pathways, and regulating the cellular microenvironment. This document provides a comprehensive technical overview of the function, mechanisms of action, and experimental basis of GHK-Cu, intended to serve as a resource for professionals in research and drug development.
Core Functions of GHK-Cu
GHK-Cu is a pleiotropic molecule, meaning it exerts multiple effects on various cellular pathways. Its primary functions can be categorized as follows:
-
Tissue Remodeling and Wound Healing: GHK-Cu is a potent agent in tissue regeneration. It stimulates the synthesis of crucial extracellular matrix (ECM) components like collagen and elastin while also modulating the activity of metalloproteinases (MMPs) and their inhibitors (TIMPs), which are responsible for ECM breakdown. This dual action facilitates the removal of damaged tissue and its replacement with healthy, well-organized matrix.
-
Anti-Inflammatory and Antioxidant Effects: The peptide exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.[1] It also possesses antioxidant capabilities, protecting cells from reactive oxygen species (ROS) and quenching toxic byproducts of lipid peroxidation.
-
Gene Expression Modulation: One of the most profound functions of GHK-Cu is its ability to alter the expression of a large number of human genes. Studies have shown it can influence over 4,000 genes, effectively "resetting" the gene expression profile of aged or diseased cells to a healthier state. This includes the upregulation of DNA repair genes and the modulation of genes involved in cell cycle control and apoptosis.
Quantitative Data on GHK-Cu's Efficacy
The biological activities of GHK-Cu have been quantified in numerous in vitro, in vivo, and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of GHK-Cu
| Parameter Measured | Cell Type | GHK-Cu Concentration | Result | Citation(s) |
| Collagen Synthesis | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase in Type I collagen production | [2] |
| Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased production of collagen and elastin | [1] | |
| TIMP-1 mRNA Expression | Human Dermal Fibroblasts | 2 µM | ~25% increase | [2] |
| Pro-inflammatory Cytokines | Inflammatory Cells | 1-5 µM | 40-70% reduction in TNF-α, IL-1β, and IL-6 | [2] |
| Angiogenesis | Endothelial Cells | 0.1-1 µM | 60-90% increase in tubule formation | [2] |
| Cell Viability (with LED) | Fibroblasts | Not Specified | 12.5-fold increase | [1] |
| bFGF Production (with LED) | Fibroblasts | Not Specified | 230% increase | [1] |
Table 2: In Vivo (Animal Model) Efficacy of GHK-Cu
| Animal Model | Parameter Measured | Treatment | Result | Citation(s) |
| Diabetic Rats | Wound Healing | GHK-incorporated collagen dressing | 9-fold increase in collagen synthesis | [1] |
| Rats | Ischemic Wounds | 2% GHK-Cu cream | 64.5% decrease in wound area by day 13 (vs. 28.2% in untreated) | [3] |
| Rabbits | Wound Healing | Topical GHK-Cu | Accelerated wound contraction and increased antioxidant enzymes | [4] |
Table 3: Clinical Study Efficacy of GHK-Cu
| Study Population | Parameter Measured | Treatment | Result | Citation(s) |
| 71 Women (Photoaging) | Skin Density & Wrinkles | GHK-Cu facial cream for 12 weeks | Increased skin density and thickness, reduced fine lines and wrinkle depth | [1] |
| Female Volunteers | Wrinkle Volume & Depth | GHK-Cu in nano-lipid carrier for 8 weeks | 55.8% reduction in wrinkle volume and 32.8% reduction in wrinkle depth vs. control | [1] |
| Women | Collagen Production | GHK-Cu thigh cream for 12 weeks | 70% of women showed increased collagen production (vs. 50% for Vitamin C, 40% for retinoic acid) | [1] |
Key Signaling Pathways Modulated by GHK-Cu
GHK-Cu exerts its cellular effects by interacting with several critical signaling pathways. Understanding these interactions is key to appreciating its mechanism of action.
Anti-Inflammatory Signaling: NF-κB and p38 MAPK Pathways
In response to inflammatory stimuli like lipopolysaccharide (LPS), GHK-Cu has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). It achieves this by inhibiting the phosphorylation of the NF-κB p65 subunit and p38 MAPK, preventing their downstream signaling that leads to the production of inflammatory cytokines.
Tissue Remodeling: TGF-β and Integrin Signaling Pathways
GHK-Cu plays a crucial role in tissue repair by activating the Transforming Growth Factor-beta (TGF-β) pathway. This pathway is central to stimulating ECM synthesis. GHK can reverse the downregulation of TGF-β pathway genes seen in conditions like COPD.[1] Concurrently, it increases the expression of integrins (e.g., integrin beta 1), which are cell adhesion molecules vital for cell-matrix interactions, cell migration, and the proper organization of the ECM.[1] This coordinated activation is essential for effective tissue remodeling.
Detailed Methodologies for Key Experiments
The following sections outline the protocols for representative experiments that have been crucial in elucidating the function of GHK-Cu.
In Vitro Analysis of Collagen Synthesis in Human Dermal Fibroblasts
This protocol describes a typical experiment to quantify the effect of GHK-Cu on collagen production by skin cells.
-
Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 6-well plates. Upon reaching 80% confluency, the medium is replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, cells are treated with various concentrations of GHK-Cu (e.g., 0.01 nM, 1 nM, 100 nM) in serum-free DMEM for a period of 48 to 96 hours. A vehicle-only group serves as the control.
-
Collagen Quantification: The amount of soluble collagen secreted into the culture medium is quantified using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions. Briefly, the medium is collected, and the Sircol dye reagent is added, which specifically binds to the [Gly-X-Y]n helical structure of collagen. The resulting collagen-dye complex is precipitated, and after centrifugation, the pellet is dissolved in an alkali reagent. The absorbance of the solution is measured spectrophotometrically at 555 nm. A standard curve is generated using known concentrations of purified collagen to determine the collagen concentration in the samples.
-
Data Analysis: Results are expressed as µg of collagen per mL of medium. Statistical significance between treated and control groups is determined using a Student's t-test or ANOVA.
In Vivo Wound Healing Assessment in a Rat Model
This protocol outlines a common animal model used to evaluate the efficacy of topically applied GHK-Cu on wound healing.
-
Animal Model: Adult male Sprague-Dawley rats are used. The animals are housed under standard laboratory conditions. All procedures are performed under anesthesia (e.g., isoflurane inhalation).
-
Wound Creation: The dorsal surface of each rat is shaved and disinfected. A full-thickness excisional wound is created using a sterile 8-mm dermal biopsy punch.
-
Treatment Protocol: The rats are divided into groups: a control group receiving a vehicle gel (e.g., carboxymethyl cellulose base) and a treatment group receiving a gel containing GHK-Cu (e.g., 2% w/w). The formulations are applied topically to the wound area once daily for a period of 14 days.
-
Wound Closure Analysis: The wound area is traced onto a transparent sheet on days 0, 3, 7, 10, and 14 post-wounding. The tracings are scanned, and the wound area is calculated using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the formula: [(Area_day0 - Area_dayN) / Area_day0] * 100.
-
Histological Analysis: On day 14, animals are euthanized, and the entire wound tissue, including a margin of surrounding healthy skin, is excised. The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation, and with Masson's trichrome stain to evaluate collagen deposition and organization.
-
Statistical Analysis: Differences in wound closure rates and histological scores between groups are analyzed using appropriate statistical tests, such as a two-way ANOVA.
Gene Expression Profiling using Microarray Analysis
This protocol describes the methodology for analyzing the broad changes in gene expression induced by GHK in human fibroblasts.
-
Cell Culture and Treatment: Human fibroblast cell lines (e.g., from the Broad Institute's Connectivity Map) are cultured under standard conditions. Cells are treated with GHK at a concentration of approximately 1 µM, a level where many cellular effects are observed.[5]
-
RNA Extraction: After the treatment period, total RNA is extracted from both GHK-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Microarray Hybridization: The quality and integrity of the extracted RNA are assessed. The RNA is then converted to cDNA, biotin-labeled, and hybridized to a human genome microarray chip (e.g., GeneChip HT Human Genome U133A Array).
-
Data Acquisition and Analysis: The microarray chips are scanned to generate raw signal intensity data. The data is processed and normalized using standard algorithms (e.g., MAS5). Gene expression fold changes between the GHK-treated and control groups are calculated to identify genes that are significantly upregulated or downregulated.
Conclusion for Drug Development Professionals
The GHK-Cu peptide is a compelling candidate for therapeutic development due to its multifaceted, systems-level effects on tissue regeneration, inflammation, and gene regulation. Its ability to restore cellular function and modulate multiple signaling pathways simultaneously makes it an attractive alternative to single-target therapies, particularly for complex, age-related conditions. The robust preclinical and clinical data on its efficacy in wound healing and skin rejuvenation provide a strong foundation for further investigation into its potential applications in chronic diseases, regenerative medicine, and as an adjuvant in cancer therapy. The peptide's well-documented safety profile further enhances its translational potential. Future research should focus on optimizing delivery systems to enhance bioavailability and exploring its systemic effects on other age-related degenerative conditions.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deltapeptides.com [deltapeptides.com]
- 3. marciorubin.com.br [marciorubin.com.br]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of CGGK: A Technical Guide to Peptide Characterization
For Immediate Release
A Comprehensive Framework for the Analysis of Understudied Peptides
This technical guide offers researchers, scientists, and drug development professionals a detailed framework for the comprehensive characterization of understudied peptides, using the tetrapeptide CGGK (Cys-Gly-Gly-Lys) as a case study. While this compound is commercially available primarily as a control peptide, a thorough public record of its specific biophysical properties and biological functions remains to be established. This document outlines a systematic, multi-stage research program to fully elucidate the structural, biochemical, and functional characteristics of this compound, providing a robust template for the investigation of other novel or poorly understood peptides.
Peptide Sequence and Hypothetical Structural Attributes
The primary structure of the this compound peptide is defined by the linear sequence of its constituent amino acids: Cysteine - Glycine - Glycine - Lysine.
Table 1: Amino Acid Composition and Properties of this compound
| Amino Acid | 3-Letter Code | 1-Letter Code | Molar Mass ( g/mol ) | Side Chain Property | Potential Post-Translational Modifications |
| Cysteine | Cys | C | 121.16 | Thiol, Polar, Uncharged | Disulfide bond, S-nitrosylation, S-palmitoylation |
| Glycine | Gly | G | 75.07 | Nonpolar, Aliphatic | - |
| Glycine | Gly | G | 75.07 | Nonpolar, Aliphatic | - |
| Lysine | Lys | K | 146.19 | Basic, Positively Charged | Ubiquitination, Acetylation, Methylation |
The presence of a C-terminal lysine suggests a potential for interaction with negatively charged molecules or surfaces. The N-terminal cysteine provides a reactive thiol group, which could be involved in disulfide bond formation, leading to dimerization or conjugation. The two glycine residues provide conformational flexibility to the peptide backbone.
Experimental Protocols for Peptide Characterization
A thorough investigation of the this compound peptide would involve its synthesis, purification, and detailed structural and functional analysis.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides in a laboratory setting.[1][2][3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach.[3][4]
Protocol:
-
Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminally amidated peptide or a Wang resin for a C-terminal carboxylic acid, is swelled in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).[1]
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin.
-
Deprotection: The Fmoc protecting group on the lysine is removed using a solution of piperidine in DMF to expose the free amine.
-
Sequential Amino Acid Coupling: The subsequent protected amino acids (Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Cys(Trt)-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain a crude peptide powder.
Table 2: Hypothetical SPPS Reagent and Time Requirements for this compound Synthesis
| Step | Reagents | Time per Cycle | Total Time (approx.) |
| Resin Swelling | DMF or DCM | 30 min | 30 min |
| Amino Acid Coupling | Fmoc-amino acid, Coupling agent (e.g., HBTU), Base (e.g., DIPEA) | 1-2 hours | 4-8 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 min | 1.3 hours |
| Washing | DMF, DCM | 10 min | - |
| Final Cleavage | TFA, Scavengers (e.g., TIS, water) | 2-3 hours | 2-3 hours |
| Precipitation & Lyophilization | Cold diethyl ether | - | >12 hours |
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[6][7][8][9][10]
Protocol:
-
Column: A C18 column is typically used for peptide purification.[6]
-
Mobile Phases: Solvent A is typically 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile (ACN).[7]
-
Gradient Elution: The peptide is eluted using a linear gradient of increasing Solvent B concentration.[9]
-
Detection: The peptide elution is monitored by UV absorbance at 210-220 nm.[6]
-
Fraction Collection and Analysis: Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC, and pooled.
-
Lyophilization: The purified fractions are lyophilized to obtain the final peptide product.[6][7]
Table 3: Hypothetical RP-HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Flow Rate | 15 mL/min |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 40 minutes |
| Detection | 214 nm |
| Expected Retention Time | 15-20 minutes |
Structural Analysis
To understand its function, the secondary and tertiary structure of this compound would be investigated.
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.[11][12][13]
Protocol:
-
Sample Preparation: The purified this compound peptide is dissolved in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-1 mg/mL.[13]
-
Data Acquisition: CD spectra are recorded in the far-UV region (190-250 nm) using a quartz cuvette.[12]
-
Data Analysis: The resulting spectrum is analyzed to determine the presence of secondary structural elements like α-helices, β-sheets, or random coils.[13]
For a more detailed, atomic-level structural characterization, 2D NMR spectroscopy would be employed.[11][14]
Protocol:
-
Sample Preparation: A concentrated solution of the peptide (1-5 mM) is prepared in a suitable solvent (e.g., H2O/D2O or a membrane-mimicking solvent).
-
Data Acquisition: A series of 2D NMR experiments (e.g., TOCSY, NOESY) are performed.
-
Structure Calculation: The NMR data is used to calculate a family of 3D structures of the peptide.
Table 4: Hypothetical Structural Composition of this compound in Different Solvents
| Solvent | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 10 mM Phosphate Buffer, pH 7.4 | 5 | 10 | 85 |
| 50% Trifluoroethanol | 20 | 5 | 75 |
| 100 mM SDS Micelles | 15 | 15 | 70 |
Functional Characterization Workflow
A hypothetical workflow to investigate the biological function of this compound would involve identifying potential binding partners and cellular effects.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. scispace.com [scispace.com]
- 11. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
The Role of CGGK as a Negative Control in CAQK Peptide Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising targeting moiety in drug delivery and therapeutic applications, particularly for central nervous system (CNS) injuries. Its ability to selectively bind to components of the extracellular matrix (ECM) that are upregulated in injured tissues, such as chondroitin sulfate proteoglycans (CSPGs), makes it a valuable tool for directing therapies to sites of pathology.[1][2][3][4] To validate the specificity of CAQK's targeting capabilities, a robust negative control is essential. The peptide sequence CGGK (cysteine-glycine-glycine-lysine) has been widely adopted for this purpose. This technical guide provides an in-depth overview of the role of this compound in CAQK peptide studies, detailing its use in experimental protocols and presenting comparative data that underscores the specificity of CAQK.
The Core Function of this compound: A Specificity Control
The fundamental principle behind using this compound as a negative control lies in its structural and chemical similarities to CAQK, coupled with a critical difference in its binding capacity. Both are short, four-amino-acid peptides containing a cysteine residue, which can be used for conjugation, and a lysine residue, contributing to a positive charge. However, the substitution of alanine and glutamine in CAQK with two glycine residues in this compound abrogates the specific binding to the target molecules in the injured tissue.[5]
Numerous studies have demonstrated that while CAQK accumulates significantly at sites of brain injury, spinal cord injury, and demyelination, this compound shows minimal to no accumulation.[5][6] This differential binding is crucial for attributing the observed effects of CAQK-conjugated therapies—be it imaging agents or drug-loaded nanoparticles—to the specific targeting action of the CAQK sequence, rather than to non-specific properties of the peptide or the delivery vehicle.
Data Presentation: Quantitative Comparison of CAQK and this compound
The following tables summarize the quantitative data from studies directly comparing the efficacy of CAQK and this compound in various experimental models.
| Assay Type | Model | CAQK Result | This compound Result | Fold Difference | Reference |
| Nanoparticle Accumulation | Penetrating Brain Injury in GFP mice | High Accumulation | Markedly Lower Accumulation | 35-fold higher with CAQK | [1] |
| In Vivo Imaging | Lysolecithin-induced Demyelination | Strong fluorescence signal at lesion site | No significant fluorescence signal | Qualitatively significant | [5] |
| Ex Vivo Tissue Binding | Demyelinated Brain Sections | Observable binding to demyelinated sites | Absent from demyelination sites | Qualitatively significant | [5] |
| Nanoparticle Binding | Demyelinated Brain Sections | Specific binding of CAQK-PSi nanoparticles | Minor binding of this compound-PSi nanoparticles | Qualitatively significant | [5] |
*PSi: Porous Silicon
Experimental Protocols
Detailed methodologies are critical for the robust validation of CAQK's specificity using this compound as a control. Below are representative protocols for key experiments.
Protocol 1: Peptide Synthesis and Labeling
This protocol outlines the standard procedure for synthesizing and labeling both CAQK and this compound peptides for use in targeting studies.
Materials:
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Fluorescein isothiocyanate (FITC) or other fluorescent dye
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using DIC and HOBt as coupling reagents in DMF. The sequences are C-A-Q-K for the targeting peptide and C-G-G-K for the control peptide.
-
N-terminal Labeling: After the final amino acid coupling and Fmoc deprotection, react the N-terminus of the peptide with a fluorescent dye (e.g., FITC) in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA, TIS, and water.
-
Purification: Purify the labeled peptides using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptides by mass spectrometry. A purity of >95% is recommended.[5]
Protocol 2: In Vivo Peptide Homing and Imaging
This protocol describes the intravenous administration of labeled peptides to animal models to assess their ability to home to target tissues.
Animal Model:
-
Lysolecithin-induced demyelination model in mice.[5]
Materials:
-
FAM-labeled CAQK (FAM-CAQK)
-
FAM-labeled this compound (FAM-CGGK)
-
Phosphate-buffered saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine)
-
In vivo imaging system
Procedure:
-
Peptide Administration: Six days after the induction of demyelination, intravenously inject mice with FAM-CAQK or FAM-CGGK at a dose of 100 nmoles in 100 µL of PBS via the tail vein.[7][8]
-
Circulation: Allow the peptides to circulate for a defined period, typically 2 hours.[5]
-
Anesthesia: Anesthetize the mice according to approved animal protocols.
-
In Vivo Imaging: Place the anesthetized mice in an in vivo imaging system and acquire fluorescence images. Use appropriate excitation and emission wavelengths for the fluorescent label (e.g., 470 nm excitation and 535 nm emission for FAM).
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the demyelinated lesion in the brain or spinal cord) and compare the signal between the CAQK and this compound groups. The heat map values for fluorescence intensity can range from a baseline of around 8192 to over 57,000 in areas of high peptide accumulation.[9]
Protocol 3: Ex Vivo Tissue Binding Assay
This protocol is used to confirm the binding of the peptides to the target tissue on a microscopic level.
Materials:
-
Brain or spinal cord tissue sections from the animal model
-
FAM-CAQK and FAM-CGGK
-
PBS with Tween 20 (PBS-T)
-
4',6-diamidino-2-phenylindole (DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Immediately after in vivo imaging, perfuse the animals with PBS followed by 4% paraformaldehyde. Harvest the brains and spinal cords, and prepare frozen or paraffin-embedded sections.
-
Peptide Incubation: For direct ex vivo binding, incubate the tissue sections with 100 nM of FAM-CAQK or FAM-CGGK in PBS-T overnight at 4°C.[5]
-
Washing: Wash the sections extensively with PBS-T to remove unbound peptide.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Mounting and Imaging: Mount the sections with an appropriate mounting medium and visualize them using a fluorescence microscope.
-
Analysis: Compare the fluorescence signal from FAM-CAQK and FAM-CGGK in the pathological regions of the tissue sections.
Mandatory Visualizations
Experimental Workflow for In Vivo Homing Studies
The following diagram illustrates the typical workflow for an in vivo study comparing the homing capabilities of CAQK and this compound.
Caption: Workflow for comparing CAQK and this compound in vivo.
Logical Relationship in Specificity Validation
This diagram illustrates the logical framework for using this compound to validate the specificity of CAQK.
Caption: Logic of using this compound to validate CAQK specificity.
Conclusion
The use of the this compound peptide as a negative control is indispensable in the study of CAQK-mediated targeting. By demonstrating a lack of accumulation in target tissues where CAQK shows significant binding, this compound provides the necessary evidence to conclude that the effects of CAQK are sequence-specific and not due to general physicochemical properties of the peptide. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals to design and interpret experiments aimed at harnessing the therapeutic potential of the CAQK peptide. The consistent and robust differences observed between CAQK and this compound in various models solidify the foundation for the continued development of CAQK-based targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]
- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 7. CAQK peptide | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted drug delivery into glial scar using CAQK peptide in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The CGGK Peptide: A Technical Guide to its Mechanism of Action as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based therapeutics and targeted drug delivery, the validation of specificity is paramount. The biological activity of a novel peptide must be unequivocally attributed to its specific amino acid sequence rather than to non-specific physicochemical properties. This necessitates the use of meticulously designed negative controls in experimental settings. This technical guide provides an in-depth overview of the CGGK peptide and its application as a negative control, particularly in studies involving the CAQK peptide, which has been identified as a promising agent for targeting brain injuries. We will delve into the principles of its mechanism of action as an inert control, present detailed experimental protocols for its use, and summarize the quantitative data that underscores its suitability as a negative control.
The fundamental principle behind using a scrambled or control peptide like this compound is to create a molecule with the same amino acid composition as the active peptide (in this case, CAQK) but with a different, randomized sequence. This ensures that critical properties such as molecular weight and overall charge are maintained, thus isolating the biological effect to the specific sequence of the active peptide. The this compound peptide serves to demonstrate that the observed effects of the CAQK peptide are not due to random interactions but are a direct consequence of its unique amino acid arrangement.
Mechanism of Action as a Control Peptide
The primary function of the this compound peptide in a research context is to serve as a high-fidelity negative control. Its "mechanism of action" is, therefore, a mechanism of inaction in the biological system where its counterpart, the CAQK peptide, is active. This is based on the following key principles:
-
Sequence Specificity: The biological activity of many peptides is dictated by the precise linear arrangement of their amino acid residues, which determines their three-dimensional structure and ability to bind to specific biological targets. By rearranging the amino acid sequence from CAQK to this compound, the specific binding motif is disrupted.
-
Conservation of Physicochemical Properties: As this compound is composed of the same amino acids as CAQK (Cysteine, Alanine, Glutamine, and Lysine), it retains similar properties such as molecular weight, charge, and hydrophobicity. This is crucial for a valid control, as it eliminates these properties as confounding variables in the experimental outcome.
-
Lack of Target Recognition: The CAQK peptide has been shown to selectively bind to components of the extracellular matrix that are upregulated in response to central nervous system injury. The rearranged sequence of this compound is not expected to recognize or bind to these specific molecular targets with any significant affinity.
In essence, any experiment where the CG-GK peptide is used alongside the CAQK peptide is designed to show a significant difference in their respective activities. The absence of a biological effect with this compound, in contrast to a measurable effect with CAQK, provides strong evidence for the sequence-dependent specificity of the CAQK peptide.
Experimental Protocols
The following protocols are based on methodologies described in studies utilizing this compound as a control for CAQK, such as the work by Zare et al. (2023) in a mouse model of multiple sclerosis.
Ex Vivo Peptide Binding Assay on Brain Tissue Sections
This protocol details the procedure for assessing the binding of fluorescently labeled CAQK and this compound peptides to brain tissue sections.
Materials:
-
Fluorescein-labeled CAQK peptide (FAM-CAQK)
-
Fluorescein-labeled this compound peptide (FAM-CGGK)
-
Frozen brain sections from a relevant animal model (e.g., lysolecithin-induced demyelination) and control animals
-
Phosphate-buffered saline with Tween 20 (PBS-T)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Equilibrate frozen brain sections to room temperature.
-
Wash the sections with PBS-T to remove any residual embedding medium.
-
-
Peptide Incubation:
-
Prepare solutions of FAM-CAQK and FAM-CGGK in PBS-T at a final concentration of 100 nM.
-
Incubate the brain sections with either the FAM-CAQK or FAM-CGGK solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Gently wash the sections multiple times with PBS-T to remove any unbound peptide.
-
-
Mounting and Imaging:
-
Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the sections using a fluorescence microscope equipped with appropriate filters for FAM (green fluorescence) and DAPI (blue fluorescence).
-
In Vivo Targeting Study using Peptide-Conjugated Nanoparticles
This protocol describes the systemic administration of peptide-conjugated nanoparticles to assess their targeting capabilities in a live animal model.
Materials:
-
CAQK-conjugated nanoparticles (e.g., porous silicon nanoparticles)
-
This compound-conjugated nanoparticles (control)
-
Animal model of CNS injury (e.g., lysolecithin-induced demyelination in mice)
-
Sterile PBS
-
Anesthesia
-
Surgical and injection equipment
-
In vivo imaging system (optional)
-
Tissue processing reagents for histology
Procedure:
-
Animal Model Preparation:
-
Induce the desired CNS injury in the experimental animals according to the established protocol. For example, induce demyelination by injecting lysolecithin into the corpus callosum.
-
-
Nanoparticle Administration:
-
At a specified time point post-injury (e.g., 5 days), intravenously inject the animals with either CAQK-conjugated nanoparticles or this compound-conjugated nanoparticles.
-
A typical dose would be 50 nmol of peptide-conjugated nanoparticles per animal, suspended in sterile PBS.
-
-
In Vivo Imaging (Optional):
-
If the nanoparticles are labeled with a suitable imaging agent, perform in vivo imaging at various time points post-injection to track their biodistribution.
-
-
Tissue Collection and Processing:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-injection), euthanize the animals and perfuse them with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and other relevant organs and process them for histological analysis (e.g., cryosectioning or paraffin embedding).
-
-
Ex Vivo Analysis:
-
Perform immunofluorescence staining on the tissue sections to visualize the nanoparticles (if fluorescently labeled) in relation to specific cellular markers (e.g., markers for microglia, astrocytes, or demyelinated areas).
-
Quantify the fluorescence intensity of the nanoparticle signal in the region of interest to compare the accumulation of CAQK-conjugated versus this compound-conjugated nanoparticles.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the experiments described above, demonstrating the efficacy of this compound as a negative control.
Table 1: Ex Vivo Binding of FAM-Labeled Peptides on Demyelinated Brain Sections
| Peptide | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | p-value (vs. CAQK) |
| FAM-CAQK | High | Low | - |
| FAM-CGGK | Low / Negligible | Low | < 0.001 |
Table 2: In Vivo Accumulation of Peptide-Conjugated Nanoparticles in Demyelinated Lesions
| Nanoparticle Conjugate | Normalized Fluorescence Intensity in Lesion Area | Standard Deviation | p-value (vs. CAQK-NP) |
| CAQK-Nanoparticle | High | Low | - |
| This compound-Nanoparticle | Low / Baseline | Low | < 0.01 |
Mandatory Visualizations
Experimental Workflow for Ex Vivo Peptide Binding Assay
A Technical Guide to the Synthesis and Application of the CGGK Control Peptide
This technical guide provides an in-depth overview of the tetrapeptide CGGK (Cys-Gly-Gly-Lys), focusing on its synthesis, characterization, and application as a control peptide in biomedical research. This document is intended for researchers, scientists, and drug development professionals engaged in peptide-based studies where validation of target specificity is critical.
Discovery and Rationale for Use
The peptide with the amino acid sequence Cysteine-Glycine-Glycine-Lysine (this compound) is utilized in scientific research primarily as a negative control peptide. Its discovery and application are intrinsically linked to the study of active, targeting peptides. A notable example is its use as a control for the CAQK (Cys-Ala-Gln-Lys) peptide, which has been identified as a sequence that selectively targets sites of brain injury.[1][2][3]
In such experimental contexts, the this compound peptide is designed to share key physicochemical properties with the active peptide, such as length and overall charge, while differing in the specific sequence that confers biological activity.[1][3] This allows researchers to distinguish between specific, sequence-dependent targeting and non-specific accumulation that may result from general properties like charge or size. The observation of minimal binding or effect from the this compound control peptide serves to validate the specific action of the experimental peptide (e.g., CAQK).[3]
Physicochemical Properties
A direct comparison of the physical and chemical properties of the this compound peptide and its corresponding active peptide, CAQK, is essential for its role as a valid control. The following table summarizes these key parameters.
| Property | This compound Peptide | CAQK Peptide |
| Amino Acid Sequence | Cys-Gly-Gly-Lys | Cys-Ala-Gln-Lys |
| Sequence Abbreviation | This compound | CAQK |
| Molecular Formula | C13H25N5O5S | C16H29N7O6S |
| Molecular Weight | 363.43 g/mol | 463.5 g/mol |
| Overall Charge (at pH 7) | +1 | +1 |
| Function | Control Peptide | Brain Injury Targeting Peptide |
Note: Molecular weights are for the free acid form.[4][5]
Synthesis of the this compound Peptide
The chemical synthesis of the this compound peptide is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a standard approach.[8][9]
The following protocol outlines the manual synthesis of H-Cys-Gly-Gly-Lys-NH2 on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Glycine):
-
Repeat step 2 using Fmoc-Gly-OH.
-
Repeat step 3 for Fmoc deprotection.
-
-
Third Amino Acid Coupling (Glycine):
-
Repeat step 2 using Fmoc-Gly-OH.
-
Repeat step 3 for Fmoc deprotection.
-
-
Fourth Amino Acid Coupling (Cysteine):
-
Repeat step 2 using Fmoc-Cys(Trt)-OH.
-
Repeat step 3 for the final Fmoc deprotection.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step removes the side-chain protecting groups (Boc on Lys, Trt on Cys) and cleaves the peptide from the resin.[10]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Lyophilize the crude peptide to obtain a dry powder.
-
-
Analysis and Purification:
-
Analyze the purity of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Purify the peptide to >95% purity using preparative RP-HPLC.
-
Signaling Pathways and Biological Activity
As a control peptide, this compound is designed to be biologically inert in the context of the specific signaling pathways being investigated. For its counterpart, CAQK, the target has been identified as a chondroitin sulfate proteoglycan (CSPG)-rich complex that is upregulated at sites of central nervous system injury.[2] The binding of CAQK to this complex facilitates the delivery of conjugated imaging or therapeutic agents to the glial scar.
The function of this compound in these studies is to demonstrate that this targeting is sequence-specific. Therefore, this compound is not expected to bind to the CSPG complex or initiate any downstream signaling events. Its primary "biological activity" is the lack thereof, which provides a baseline for evaluating the activity of the targeting peptide.
The following diagram illustrates the logical framework for using this compound as a control to validate the specific targeting of an active peptide like CAQK.
Conclusion
The this compound peptide is a critical tool in the development and validation of targeted peptide therapeutics and diagnostics. While it does not possess intrinsic biological activity in the pathways it is used to study, its role as a negative control is indispensable for demonstrating the specificity of its active counterparts. The synthesis of this compound is straightforward using standard SPPS protocols, and its proper application in experimental design is fundamental to the rigorous validation of novel targeting agents. This guide provides the necessary technical framework for the synthesis, characterization, and logical application of the this compound peptide for researchers in the field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. US20180296696A1 - Compounds and compositions for targeting brain injuries and methods of use thereof - Google Patents [patents.google.com]
- 3. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. neulandlabs.com [neulandlabs.com]
- 8. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 10. peptide.com [peptide.com]
Physicochemical Properties of CGGK Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide CGGK, composed of Cysteine, Glycine, Glycine, and Lysine, serves as a crucial control peptide in various biomedical research applications. Its primary use is as a negative control for the biologically active peptide CAQK (Cysteine-Alanine-Glutamine-Lysine), which has demonstrated therapeutic potential in targeting sites of neural injury. Understanding the physicochemical properties of this compound is paramount for interpreting experimental results and for its appropriate use in drug development and related research fields. This technical guide provides a comprehensive overview of the core physicochemical characteristics of the this compound peptide, detailed experimental protocols for its characterization, and a discussion of its role as a control in the context of the CAQK peptide's activity.
Physicochemical Data Summary
The fundamental physicochemical properties of the this compound peptide are summarized in the table below. These values are essential for a range of applications, from solution preparation to analytical characterization.
| Property | Value | Method of Determination |
| Molecular Formula | C13H25N5O5S | Mass Spectrometry |
| Molecular Weight | 363.43 g/mol | Mass Spectrometry[1] |
| Isoelectric Point (pI) | 9.74 | Calculation based on pKa values |
| Predicted Solubility | High in aqueous solutions (water, PBS) | Based on amino acid composition and net charge |
| Stability | Moderate | Predicted based on amino acid sequence; susceptible to oxidation at the Cysteine residue. |
| Hydrophobicity | Hydrophilic | Calculated based on amino acid hydrophobicity indices |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of the this compound peptide.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing peptides like this compound. The Fmoc/tBu strategy is commonly employed.[2][3][4][5]
Workflow for Solid-Phase Peptide Synthesis of this compound:
Protocol:
-
Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent like HBTU and a base such as DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue using a solution of 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Cys(Trt)-OH, with an Fmoc deprotection step after each coupling.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc from Lysine and Trt from Cysteine) using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a powder.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard technique for purifying peptides to a high degree.[1][6][7][8][9]
Protocol:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B concentration (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide.
-
Detection: Monitor the elution profile at 210-220 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Characterization of Physicochemical Properties
Isoelectric focusing separates molecules based on their isoelectric point in a pH gradient.[10][11][12][13][14]
Protocol:
-
Sample Preparation: Dissolve the purified this compound peptide in a sample buffer compatible with IEF.
-
Gel Preparation: Use a pre-cast immobilized pH gradient (IPG) strip with a suitable pH range (e.g., 7-11). Rehydrate the IPG strip with the sample solution.
-
Focusing: Place the IPG strip in an IEF cell and apply a voltage program. The peptide will migrate to the position in the pH gradient where its net charge is zero.
-
Staining: After focusing, fix and stain the gel (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the focused peptide band.
-
pI Determination: Determine the pI by comparing the position of the this compound band to that of a standard pI marker run in parallel.
Nephelometry measures the turbidity of a solution to determine the solubility of a compound.[15][16][17][18]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound peptide in an organic solvent like DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a microplate format.
-
Incubation: Incubate the plate to allow for equilibration and potential precipitation.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Plot the nephelometry reading against the peptide concentration. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Forced degradation studies are performed to understand the degradation pathways of the peptide under various stress conditions.[19][20][21][22][23]
Protocol:
-
Stress Conditions: Expose solutions of the this compound peptide to various stress conditions, including:
-
Acidic/Basic Hydrolysis: Incubate with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).
-
Oxidation: Treat with hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Incubate at elevated temperatures (e.g., 50°C).
-
Photostability: Expose to UV light.
-
-
Sample Analysis: At specified time points, analyze the stressed samples by RP-HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. The disappearance of the main peptide peak over time indicates its stability under the tested conditions.
Biological Context and Signaling Pathways
The this compound peptide is primarily utilized as a negative control for the CAQK peptide. The CAQK peptide has been identified as a promising agent for targeting sites of demyelinating injuries and traumatic brain injury.[24][25][26][27][28][29][30][31][32]
Proposed Mechanism of Action for CAQK:
The therapeutic effect of the CAQK peptide is attributed to its ability to bind to components of the extracellular matrix, specifically chondroitin sulfate proteoglycans (CSPGs), which are upregulated at sites of neural injury.[26][32] This targeted binding is thought to initiate a cascade of events that lead to neuroprotection and reduced inflammation.[27][28] The substitution of Alanine and Glutamine in CAQK with two Glycine residues in this compound is believed to disrupt the specific molecular interactions required for binding to CSPGs, thus rendering this compound biologically inactive in this context.
The following diagram illustrates the proposed signaling pathway for the active CAQK peptide and highlights the role of this compound as a non-binding control.
Conclusion
The this compound peptide, with its well-defined physicochemical properties, serves as an indispensable tool in neuroscience and drug development research. Its hydrophilic nature and predictable behavior in aqueous solutions make it a reliable negative control for the active CAQK peptide. The detailed experimental protocols provided in this guide offer a framework for the synthesis, purification, and comprehensive characterization of this compound, ensuring its proper use and the generation of robust and reproducible scientific data. While this compound itself is not expected to engage in specific signaling pathways, its use is critical for validating the targeted effects of the CAQK peptide, thereby advancing our understanding of potential therapeutic interventions for neurological injuries.
References
- 1. bachem.com [bachem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Isoelectric focusing - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. solvescientific.com.au [solvescientific.com.au]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. ijrpp.com [ijrpp.com]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 25. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]
- 26. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nrtimes.co.uk [nrtimes.co.uk]
- 28. neurosciencenews.com [neurosciencenews.com]
- 29. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
The CGKRK Peptide: A Technical Guide to a Potent Targeting Moiety in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for targeted drug delivery systems that can selectively deliver therapeutic payloads to diseased tissues while minimizing off-target toxicity is a central theme in modern pharmacology. Among the various strategies employed, the use of cell-penetrating and tumor-homing peptides has gained significant traction. This technical guide focuses on the pentapeptide CGKRK (Cys-Gly-Lys-Arg-Lys), a promising ligand that has demonstrated considerable potential in directing therapeutic agents to tumors and their associated vasculature. This document provides a comprehensive overview of the CGKRK peptide, including its mechanism of action, quantitative data on its performance, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.
The CGKRK peptide was identified through phage display screening and has been shown to exhibit a high affinity for tumor neovasculature and various cancer cells.[1] Its targeting capability is attributed to its specific binding to the cell surface receptor p32 (also known as gC1qR/HABP), a protein that is overexpressed on the surface of many tumor cells and activated endothelial cells, while being primarily located intracellularly in normal tissues.[2] This differential expression profile makes p32 an attractive target for cancer therapy. The CGKRK peptide not only serves as a homing device but also facilitates the internalization of its cargo, making it a versatile tool for the delivery of a wide range of therapeutic molecules, including small molecule drugs, nucleic acids, and nanoparticles.
Quantitative Data on CGKRK-Mediated Delivery
The efficacy of a targeted delivery system is critically dependent on quantitative parameters such as binding affinity, drug potency, and in vivo distribution. While specific data for all CGKRK conjugates is not exhaustively available in the public domain, this section summarizes key quantitative findings from various studies to provide a comparative overview.
Table 1: Physicochemical and In Vitro Performance of CGKRK Conjugates
| Parameter | System | Value | Cell Line(s) | Reference(s) |
| Nanoparticle Size | CGKRK-PEG-PCL NP | 117.28 ± 10.42 nm | - | [2] |
| Fatty Acyl-CGKRK/siRNA NP | 200 - 400 nm | - | [3] | |
| Zeta Potential | CGKRK-PEG-PCL NP | -15.7 ± 3.32 mV | - | [2] |
| Fatty Acyl-CGKRK/siRNA NP | Positive | - | [3] | |
| Cellular Uptake Enhancement | CGKRK-NP vs. NP | 2.3 - 2.8 fold (HUVEC) | HUVEC, U87MG | [2] |
| 1.5 - 2.0 fold (U87MG) | ||||
| siRNA Binding | Fatty Acyl-CGKRK:siRNA | Complete at 10:1 (w/w) | - | [3][4] |
| siRNA Protection | Fatty Acyl-CGKRK:siRNA | Complete at 20:1 (w/w) | - | [3][4] |
Table 2: In Vivo Performance of CGKRK-Targeted Systems
| Parameter | System | Tumor Model | Value | Reference(s) |
| Tumor Accumulation | DiR-labeled CGKRK-NP vs. NP | Subcutaneous U87MG | Significantly higher fluorescence intensity at 2, 4, 6, 8, and 12 h post-injection | [2] |
| Tumor Inhibition | PTX-loaded CGKRK-NP | Subcutaneous U87MG | Smallest tumor volume compared to controls | [2] |
Note: %ID/g (percentage of injected dose per gram of tissue) is a standard metric for biodistribution studies. While the referenced study showed enhanced tumor accumulation with CGKRK-NP, specific %ID/g values were not provided in the abstract.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the CGKRK peptide. These protocols are synthesized from multiple sources to offer a practical guide for researchers.
Protocol 1: Solid-Phase Synthesis of CGKRK Peptide
This protocol describes the manual solid-phase synthesis of the CGKRK peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HATU (or HBTU) and DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Washing solvents: DMF, DCM, Methanol
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence: Lys, Arg, Lys, Gly, Cys):
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for the completion of the coupling reaction (a negative test indicates completion). If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: After coupling the last amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Conjugation of CGKRK Peptide to Maleimide-Functionalized Nanoparticles
This protocol describes the conjugation of the cysteine-containing CGKRK peptide to pre-formed nanoparticles functionalized with maleimide groups via a thiol-maleimide "click" reaction.
Materials:
-
Maleimide-functionalized nanoparticles (e.g., Maleimide-PEG-PCL nanoparticles)
-
Synthesized CGKRK peptide with a free thiol group on the cysteine residue
-
Reaction buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Purification system: Dialysis membrane (with appropriate molecular weight cut-off) or size exclusion chromatography column.
Procedure:
-
Prepare Nanoparticles: Disperse the maleimide-functionalized nanoparticles in the reaction buffer.
-
Prepare Peptide Solution: Dissolve the CGKRK peptide in the reaction buffer.
-
Conjugation Reaction:
-
Add the CGKRK peptide solution to the nanoparticle dispersion. A typical molar ratio of peptide to maleimide groups on the nanoparticles is 1.5:1 to ensure complete reaction of the maleimide groups.
-
React the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification:
-
Remove the unreacted peptide and other small molecules by dialysis against a suitable buffer or by size exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation by techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) for size and zeta potential changes, and HPLC.
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., Ellman's reagent for remaining free thiols or by quantifying the peptide itself).
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of CGKRK-conjugated nanoparticles using a fluorescent probe.
Materials:
-
Cancer cell line of interest (e.g., U87MG, MDA-MB-231)
-
Fluorescently labeled CGKRK-nanoparticles (e.g., encapsulating coumarin-6 or labeled with a fluorescent dye)
-
Control non-targeted fluorescent nanoparticles
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing different concentrations of the fluorescently labeled CGKRK-nanoparticles and control nanoparticles to the wells.
-
Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Washing:
-
Remove the nanoparticle-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
-
Quantification (Plate Reader):
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence intensity to the total protein content of each well (determined by a BCA or Bradford assay).
-
-
Quantification (Flow Cytometry):
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence of individual cells using a flow cytometer.
-
-
Visualization (Fluorescence Microscopy):
-
For qualitative analysis, seed cells on coverslips in a multi-well plate.
-
After treatment and washing, fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the intracellular fluorescence using a fluorescence microscope.
-
Protocol 4: In Vivo Targeted Drug Delivery Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo targeting efficacy and therapeutic effect of a CGKRK-drug conjugate in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for xenograft implantation (e.g., U87MG)
-
CGKRK-drug conjugate (e.g., CGKRK-paclitaxel nanoparticles)
-
Control groups: free drug, non-targeted drug-loaded nanoparticles, saline
-
Anesthesia
-
Calipers for tumor measurement
-
Imaging system for biodistribution (if using a labeled conjugate)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment and control groups (n ≥ 5 per group).
-
Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., every other day for two weeks).
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Biodistribution Study (if applicable):
-
At selected time points after injection of a labeled conjugate, euthanize a subset of mice.
-
Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the amount of the conjugate in each tissue using an appropriate method (e.g., fluorescence imaging for fluorescently labeled conjugates, or LC-MS/MS for drug quantification).
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all mice.
-
Excise the tumors and weigh them.
-
Perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) on the tumor tissues.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding and replicating research. The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows related to CGKRK peptide research.
Signaling Pathway of CGKRK Internalization
Experimental Workflow for CGKRK-Nanoparticle Development
Logical Relationship of CGKRK Targeting
Conclusion
The CGKRK peptide represents a highly promising targeting moiety for the development of next-generation cancer therapeutics. Its specificity for the p32 receptor, which is overexpressed in the tumor microenvironment, provides a clear mechanism for selective drug accumulation. The data, protocols, and visualizations presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to harness the potential of CGKRK in targeted drug delivery. Further research to fully elucidate the quantitative aspects of CGKRK-mediated delivery and to optimize conjugate design will be crucial in translating this promising peptide from the laboratory to the clinic.
References
- 1. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. test.shwhir.com [test.shwhir.com]
- 3. Tumor-targeted delivery of siRNA using fatty acyl-CGKRK peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-targeted delivery of siRNA using fatty acyl-CGKRK peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peptide CGGK: An Examination of its Role as a Negative Control in Cellular Assays
A comprehensive review of publicly available scientific literature reveals no specific data or established use of the peptide with the amino acid sequence Cys-Gly-Gly-Lys (CGGK) as a negative control in cellular assays. This technical guide will, therefore, address the principles of negative controls in peptide-based cellular assays and outline a framework for validating a novel peptide, such as this compound, for this purpose.
While the direct application of this compound as a negative control is not documented, this guide will provide researchers, scientists, and drug development professionals with the foundational knowledge required to select, validate, and correctly interpret results from experiments utilizing peptide negative controls.
The Critical Role of Negative Controls in Cellular Assays
In any cellular assay, a negative control is an essential component that does not elicit the specific biological response being measured. Its primary function is to establish a baseline and to ensure that the observed effects are due to the experimental treatment (the active peptide) and not to other factors. An ideal negative control peptide should be structurally similar to the active peptide in terms of properties like molecular weight and charge but should lack the specific sequence or conformation required for biological activity.
Commonly used negative control peptides include:
-
Scrambled Peptides: These have the same amino acid composition as the active peptide, but the sequence is randomized. This helps to control for non-specific effects related to the amino acid composition.
-
Inactive Analogs: These are peptides with single or multiple amino acid substitutions that are known to abolish biological activity.
-
Unrelated Peptides: A peptide of similar size and charge but with a completely different sequence and from a different biological context can sometimes be used to rule out general peptide-related artifacts.
Hypothetical Validation of this compound as a Negative Control
Assuming this compound is a candidate for a negative control, a rigorous validation process would be necessary. The following sections outline the hypothetical experimental protocols and data presentation that would be required.
Data Presentation: Establishing a Null Effect
To validate this compound as a negative control, its effect would need to be compared against a known active peptide and a vehicle control in a relevant cellular assay. The quantitative data should be presented in a clear, tabular format.
Table 1: Hypothetical Proliferation Assay Data
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle) | Standard Deviation | p-value (vs. Active Peptide) |
| Vehicle (PBS) | - | 100 | 5.2 | < 0.001 |
| Active Peptide X | 10 | 175.4 | 8.1 | - |
| This compound | 10 | 102.1 | 4.8 | < 0.001 |
| Scrambled X | 10 | 105.3 | 6.3 | < 0.001 |
Table 2: Hypothetical Cytokine Release Assay Data (ELISA)
| Treatment | Concentration (µM) | Cytokine Y (pg/mL) | Standard Deviation | p-value (vs. Active Peptide) |
| Vehicle (PBS) | - | 15.2 | 3.1 | < 0.001 |
| Active Peptide X | 10 | 250.8 | 15.7 | - |
| This compound | 10 | 18.5 | 4.5 | < 0.001 |
| Scrambled X | 10 | 20.1 | 5.2 | < 0.001 |
In these hypothetical tables, the data for this compound would be expected to show no statistically significant difference from the vehicle control, indicating its lack of biological activity in these specific assays.
Experimental Protocols for Validation
Detailed methodologies are crucial for the reproducibility of validation experiments.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate target cells (e.g., HeLa cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare stock solutions of the active peptide, this compound, and a scrambled control peptide in phosphate-buffered saline (PBS). Dilute the peptides to the desired final concentrations in cell culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle-only control (PBS).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle control.
Cytokine Release Assay (ELISA)
-
Cell Stimulation: Plate immune cells (e.g., macrophages) in a 24-well plate. Treat the cells with the active peptide, this compound, a scrambled control, or vehicle for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA Protocol: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Calculate the concentration of the cytokine in each sample using a standard curve.
Visualization of Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
General Signaling Pathway for a Hypothetical Active Peptide
If this compound were a negative control for an active peptide that, for instance, activates a G-protein coupled receptor (GPCR) pathway, the active pathway could be visualized as follows. This compound would be expected not to initiate this cascade.
Caption: Hypothetical GPCR signaling cascade initiated by an active peptide, with this compound showing no interaction.
Experimental Workflow for Negative Control Validation
The logical flow of an experiment to validate a negative control can also be diagrammed.
Caption: A generalized workflow for the validation of a candidate negative control peptide like this compound.
Methodological & Application
Application Notes and Protocols for GHK-Cu Peptide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide with a strong affinity for copper ions (Cu2+), forming the complex GHK-Cu.[1][2] First identified in human plasma, GHK-Cu has garnered significant interest in the scientific community for its diverse biological activities, which include promoting wound healing, stimulating tissue regeneration, and exhibiting anti-inflammatory and antioxidant properties.[3][4] Its concentration in human plasma declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with a decrease in the body's regenerative capacity.[1]
In cell culture applications, GHK-Cu serves as a valuable supplement to modulate cellular behavior, particularly in studies related to dermatology, tissue engineering, and age-related cellular decline. It has been shown to influence the expression of over 4,000 genes, effectively resetting a more youthful gene expression profile in aged cells.[4][5] The peptide's mechanism of action involves the stimulation of collagen and glycosaminoglycan synthesis, modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), and influence over key signaling pathways such as the Transforming Growth Factor-Beta (TGF-β) pathway.[1][3][6] These properties make GHK-Cu a potent molecule for investigating cellular repair and regeneration in vitro.
Mechanism of Action
GHK-Cu exerts its effects through a multi-faceted approach:
-
Tissue Remodeling: It stimulates the synthesis of crucial extracellular matrix (ECM) components, including collagen and elastin, while also modulating the activity of enzymes responsible for ECM breakdown.[6][7]
-
Gene Regulation: GHK-Cu can upregulate and downregulate thousands of genes, including those involved in DNA repair, cell proliferation, and apoptosis.[5] Studies have shown it can reverse the gene expression signature associated with conditions like Chronic Obstructive Pulmonary Disease (COPD) in lung fibroblasts.[1][6]
-
Signaling Pathway Modulation: It influences key signaling cascades, notably the TGF-β pathway, which is critical for cell growth, differentiation, and repair.[1][8] It also appears to involve integrin signaling to mediate some of its effects.[1]
-
Anti-inflammatory and Antioxidant Effects: GHK-Cu can reduce the secretion of pro-inflammatory cytokines like IL-6 and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD).[3][9]
Data Summary
The following tables summarize the quantitative effects of GHK-Cu observed in various cell culture experiments.
Table 1: Effects of GHK-Cu on Extracellular Matrix Production
| Cell Type | GHK-Cu Concentration | Effect on Collagen Synthesis | Effect on Elastin Production | Reference |
| Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased | Increased | [7] |
| Human Dermal Fibroblasts | Not Specified | 70% increase (compared to 50% with Vitamin C and 40% with retinoic acid) | Not Reported | [1] |
| Human Dermal Fibroblasts | 1-10 µM | 70-140% increase in type I collagen | Not Reported | [5] |
Table 2: Effects of GHK-Cu on Gene Expression
| Cell Type | GHK-Cu Concentration | Genes Modulated | Key Findings | Reference |
| Human Fibroblasts | Not Specified | Over 4,000 genes | Reverses age-associated expression changes. | [5] |
| Human Colon Cancer Cells | 1 µM | 54 genes overexpressed in metastatic cancer | Reversed the expression of 70% of these genes. | |
| Human Dermal Fibroblasts | 0.01, 1, and 100 nM | MMP1, MMP2, TIMP1, TIMP2 | Increased MMP1 and MMP2 at 0.01 nM; increased TIMP1 at all concentrations. | [7] |
| Irradiated Human Fibroblasts | 1 nM | Basic Fibroblast Growth Factor (bFGF), Vascular Endothelial Growth Factor (VEGF) | Increased expression, promoting angiogenesis. | [9] |
Table 3: Effects of GHK-Cu on Cell Behavior
| Cell Type | GHK-Cu Concentration | Effect | Reference |
| Irradiated Human Fibroblasts | 1 nM | Restored replicative vitality, with population-doubling times approximating that of control cells. | [10] |
| Human Mesenchymal Stem Cells | Dose-dependent | Increased secretion of proangiogenic factors (VEGF and bFGF). | [1] |
| Human Basal Keratinocytes | 0.1-10 µM | Increased expression of stem cell markers (integrins and p63). | [11] |
| RAW 264.7 Macrophages (LPS-induced) | 10 µM | Reduced secretion of TNF-α and IL-6. | [12] |
Experimental Protocols
Protocol 1: Assessment of GHK-Cu on Fibroblast Proliferation (MTT Assay)
Objective: To determine the effect of GHK-Cu on the proliferation of fibroblast cells.
Materials:
-
Human dermal fibroblasts (e.g., ATCC PCS-201-012)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
GHK-Cu peptide (lyophilized)[2]
-
Sterile, nuclease-free water or PBS for reconstitution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture human dermal fibroblasts to 80-90% confluency. b. Trypsinize and resuspend the cells in fresh growth medium. c. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium. d. Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation and Treatment: a. Reconstitute lyophilized GHK-Cu in sterile water or PBS to create a stock solution (e.g., 1 mM).[13] b. Prepare serial dilutions of GHK-Cu in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (medium without GHK-Cu). c. After 24 hours of cell attachment, remove the growth medium from the wells and replace it with 100 µL of the prepared GHK-Cu dilutions or control medium. d. Incubate the plate for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of blank wells (medium, MTT, and DMSO only) from all other readings. b. Express the results as a percentage of the control (untreated cells). c. Plot the percentage of cell viability against the GHK-Cu concentration.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of GHK-Cu on the migration and proliferation of cells in a simulated wound model.
Materials:
-
Cells of interest (e.g., fibroblasts, keratinocytes)
-
Appropriate cell culture medium
-
GHK-Cu peptide
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: a. Seed cells into the wells of a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Creating the "Wound": a. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. b. Gently wash the wells with PBS to remove detached cells.
-
Treatment: a. Replace the PBS with a fresh culture medium containing the desired concentration of GHK-Cu (e.g., 1-100 nM) or a vehicle control. b. Capture an initial image of the scratch (Time 0).
-
Image Acquisition and Analysis: a. Incubate the plate at 37°C and 5% CO2. b. Capture images of the same field of view at regular intervals (e.g., 12, 24, and 48 hours). c. Measure the width of the scratch at multiple points for each image. d. Calculate the percentage of wound closure at each time point relative to the initial scratch width. e. Compare the rate of wound closure between GHK-Cu treated and control groups.
Protocol 3: Collagen Synthesis Assay
Objective: To quantify the effect of GHK-Cu on collagen production by fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium
-
GHK-Cu peptide
-
24-well cell culture plates
-
Sirius Red Collagen Detection Kit (or similar)
-
Cell lysis buffer
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: a. Seed fibroblasts in 24-well plates and grow to near confluency. b. Replace the growth medium with a serum-free medium containing different concentrations of GHK-Cu (e.g., 1 nM - 10 µM) and a vehicle control. c. Incubate for 48-72 hours.
-
Collagen Staining and Quantification: a. Follow the manufacturer's protocol for the Sirius Red Collagen Detection Kit. This typically involves: i. Removing the culture medium and washing the cell layer with PBS. ii. Staining the cells with Sirius Red solution for a specified time. iii. Washing away the unbound dye. iv. Eluting the bound dye with a destaining solution. b. Transfer the eluted dye to a 96-well plate. c. Measure the absorbance at the recommended wavelength (e.g., 540 nm).
-
Data Normalization and Analysis: a. In parallel wells, lyse the cells and perform a total protein assay (e.g., BCA assay) to normalize the collagen content to the total protein content. b. Express the results as µg of collagen per mg of total protein. c. Compare the collagen production in GHK-Cu treated wells to the control.
Visualizations
TGF-β Signaling Pathway Activation by GHK-Cu
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidology.co [peptidology.co]
- 3. peptidesciences.com [peptidesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. deltapeptides.com [deltapeptides.com]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TGF Beta Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. patchtx.com [patchtx.com]
- 12. oncotarget.com [oncotarget.com]
- 13. peptidedosages.com [peptidedosages.com]
Application Notes and Protocols: Determining the Recommended Concentration of CGGK Tetrapeptide for Control Experiments
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for determining the appropriate concentration range of the tetrapeptide Cys-Gly-Gly-Lys (CGGK) for use as a negative control in various in vitro experiments. The protocols outlined below are designed to ensure that the selected concentration of this compound is inert and does not elicit unintended biological effects, thereby ensuring the validity of experimental results.
Introduction
In drug discovery and biological research, the use of appropriate negative controls is paramount for the accurate interpretation of experimental data. Peptides, due to their specificity and biological nature, often require carefully characterized control counterparts. While scrambled peptides with the same amino acid composition but a randomized sequence are often the preferred negative control, in some instances, a simple, non-bioactive peptide is employed.[1] This document outlines a systematic approach to validate the use of the tetrapeptide this compound as such a control.
The following sections provide protocols for essential quality control measures and a tiered experimental approach to establish a reliable working concentration range for this compound in cell-based assays.
Quality Control of this compound Peptide
Prior to its use in biological assays, the purity and solubility of the this compound peptide must be rigorously assessed. These initial steps are critical to prevent experimental artifacts arising from contaminants or poor solubility.
Peptide Purity Assessment
Protocol: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized this compound peptide should be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the lyophilized this compound peptide in an appropriate solvent (e.g., sterile, nuclease-free water or a buffer compatible with your HPLC system) to a stock concentration of 1 mg/mL.
-
HPLC System: Utilize a C18 column suitable for peptide separation.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of Solvent B from 5% to 95% over a suitable time frame (e.g., 30 minutes) to elute the peptide and any impurities.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area. A purity of ≥95% is recommended for use in biological assays.
Solubility Determination
Protocol: Serial Dilution and Visual Inspection
-
Solvent Selection: Test the solubility of this compound in commonly used cell culture media (e.g., DMEM, RPMI-1640) and buffers (e.g., PBS).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile water or a suitable buffer.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired experimental medium.
-
Visual Inspection: After each dilution, vortex the solution and visually inspect for any precipitation or cloudiness. Incubate at the intended experimental temperature (e.g., 37°C) for a period of time (e.g., 1-2 hours) and inspect again.
-
Highest Soluble Concentration: The highest concentration that remains clear is considered the maximum soluble concentration for that specific medium.
Experimental Workflow for Determining Inert Concentration
A tiered approach is recommended to systematically determine the concentration range at which this compound does not induce a biological response.
Caption: Workflow for validating this compound as a control peptide.
Tier 1: Cytotoxicity and Cell Viability Assays
The initial step in biological validation is to assess the effect of this compound on cell viability. A broad range of concentrations should be tested to identify any potential cytotoxic effects.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed a human cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM). Include a vehicle-only control.
-
Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-only control.
Table 1: Hypothetical Cell Viability Data for this compound in HEK293T Cells (48h Incubation)
| This compound Concentration (µM) | Average Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 10 | 1.26 | 100.8% |
| 50 | 1.24 | 99.2% |
| 100 | 1.22 | 97.6% |
| 250 | 1.20 | 96.0% |
| 500 | 1.15 | 92.0% |
| 1000 | 0.85 | 68.0% |
Based on this hypothetical data, concentrations up to 250 µM would be considered non-toxic.
Tier 2: Basal Signaling Pathway Activity
Even at non-toxic concentrations, a control peptide could inadvertently modulate intracellular signaling pathways. Therefore, it is crucial to test the highest non-toxic concentrations of this compound for any off-target effects on common signaling cascades under basal (unstimulated) conditions.
Protocol: Generic GPCR/MAPK Pathway Activation Assay (Western Blot)
-
Cell Culture and Starvation: Culture a relevant cell line to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Peptide Treatment: Treat the cells with the highest non-toxic concentrations of this compound determined from Tier 1 (e.g., 100 µM and 250 µM) and a vehicle control for a short duration (e.g., 15-30 minutes). Include a positive control (e.g., a known agonist for a relevant pathway like PMA or EGF).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., phospho-ERK1/2, total-ERK1/2, phospho-p38, total-p38).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
Table 2: Hypothetical Densitometry Analysis of p-ERK1/2 Levels
| Treatment | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (100 µM) | 1.1 |
| This compound (250 µM) | 1.2 |
| Positive Control (e.g., 100 ng/mL EGF) | 8.5 |
Based on this hypothetical data, this compound does not significantly activate the ERK/MAPK pathway at concentrations up to 250 µM.
Recommendations and Best Practices
-
Final Concentration Selection: Based on the data from Tier 1 and Tier 2, the recommended concentration of this compound for use as a control would be the highest concentration that shows no significant effect on cell viability or basal signaling activity. In the hypothetical examples above, a concentration of up to 100 µM would be a safe and well-validated choice.
-
Use of Scrambled Peptides: For rigorous experimental design, it is highly recommended to use a scrambled peptide with the same amino acid composition as the experimental peptide but in a randomized sequence (e.g., GCKG) as a negative control.[1] This accounts for any potential non-specific effects related to the charge or hydrophobicity of the amino acids.
-
Lot-to-Lot Variability: Always perform at least a basic viability assay for each new lot of synthesized this compound to ensure consistency.
-
Storage and Handling: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
By following these protocols and best practices, researchers can confidently establish an appropriate working concentration for this compound as a negative control, thereby enhancing the reliability and reproducibility of their experimental findings.
References
Application Notes and Protocols: CGGK Peptide in Fluorescence Microscopy
A Note on the CGGK Peptide: Initial literature searches for the specific peptide sequence "this compound" did not yield significant results related to its application in fluorescence microscopy. However, a structurally similar and well-documented cell-penetrating peptide, CGKRK (Cys-Gly-Lys-Arg-Lys) , is extensively used in this field. It is highly probable that "this compound" was a typographical error, and the intended subject was the CGKRK peptide. Therefore, these application notes and protocols will focus on the CGKRK peptide .
Introduction
The CGKRK peptide is a cell-penetrating peptide (CPP) that has garnered significant attention in drug delivery and molecular imaging.[1][2] Its cationic nature, conferred by the lysine and arginine residues, facilitates interaction with negatively charged cell membranes, enabling the translocation of the peptide and any conjugated cargo into the cytoplasm. When labeled with a fluorophore, the CGKRK peptide becomes a powerful tool for visualizing and tracking cellular uptake and distribution using fluorescence microscopy. These application notes provide an overview of the CGKRK peptide's application in fluorescence microscopy, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
The primary application of fluorescently labeled CGKRK in microscopy is to study and visualize cell penetration. The peptide's basic amino acid sequence (Lys-Arg-Lys) is a common motif in cell-penetrating peptides.[1] This positively charged sequence interacts with the negatively charged proteoglycans on the cell surface, initiating internalization. While the precise mechanism is still under investigation, it is believed to involve both direct membrane translocation and endocytic pathways.[3]
Once inside the cell, the fluorescently labeled CGKRK peptide can be visualized as it accumulates in the cytoplasm.[1] This allows researchers to assess the efficiency of cellular uptake and monitor the intracellular fate of the peptide and its cargo.
Data Presentation
Cellular Uptake and Penetration Efficiency
The following table summarizes quantitative data on the cellular uptake of FITC-labeled CGKRK peptide compared to a control peptide (KAREC) in MB49 murine urothelial carcinoma cells.
| Peptide | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control | Reference |
| FITC-CGKRK | Not Specified | Significantly Higher | - | [1] |
| FITC-KAREC (Control) | Not Specified | Baseline | - | [1] |
Note: The original study provided a graphical representation of the data. The table above reflects the reported significant difference in fluorescence intensity.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake of FITC-Labeled CGKRK Peptide
This protocol describes the methodology for visualizing the cellular uptake of a fluorescently labeled CGKRK peptide by confocal microscopy.
Materials:
-
FITC-labeled CGKRK peptide
-
Control peptide (e.g., FITC-labeled KAREC)
-
MB49 murine urothelial carcinoma cells (or other cell line of interest)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Culture MB49 cells on glass coverslips in a 24-well plate until they reach 70-80% confluency.
-
Peptide Incubation:
-
Prepare a working solution of FITC-CGKRK and control peptide in a serum-free cell culture medium. The final concentration may need to be optimized, but a starting point of 10 µM can be used.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solutions to the respective wells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Fixation:
-
Remove the peptide solution and wash the cells three times with PBS to remove any unbound peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cellular uptake of the FITC-labeled peptides using a confocal microscope. Use appropriate laser lines and filters for FITC (Excitation: ~495 nm, Emission: ~520 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).
-
Acquire z-stack images to confirm the intracellular localization of the peptide.
-
Protocol 2: Quantification of Cellular Uptake by Fluorescence Spectroscopy
This protocol provides a method to quantify the amount of fluorescently labeled peptide taken up by cells.
Materials:
-
FITC-labeled CGKRK peptide
-
Control peptide (e.g., FITC-labeled KAREC)
-
MB49 cells (or other cell line of interest)
-
Cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Cell Culture and Peptide Incubation: Follow steps 1 and 2 from Protocol 1, but perform the experiment in a 96-well plate for higher throughput.
-
Cell Lysis:
-
After incubation and washing, add an appropriate volume of cell lysis buffer to each well.
-
Incubate on ice for 30 minutes with occasional agitation to ensure complete cell lysis.
-
-
Fluorescence Measurement:
-
Transfer the cell lysates to a black 96-well plate suitable for fluorescence measurements.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for FITC (e.g., Ex: 485 nm, Em: 528 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only lysis buffer.
-
The fluorescence intensity is proportional to the amount of peptide taken up by the cells. Data can be presented as raw fluorescence units or normalized to the protein concentration of the cell lysate.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for visualizing CGKRK peptide cellular uptake.
Caption: Proposed cell penetration mechanism of CGKRK peptide.
References
Application Notes and Protocols for CGGK-Based Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a primary target for the development of therapeutics for type 2 diabetes and obesity.[1] A quantitative assessment of ligand binding to GLP-1R is fundamental for the discovery and development of novel agonists and antagonists. The CGGK (Cell-based Glucagon-like peptide-1 receptor Green Fluorescent Protein Kinase) assay is a novel, fluorescence-based method for characterizing ligand-receptor interactions in a live-cell context.
This application note provides a detailed protocol for utilizing the this compound platform to establish baseline measurements and perform binding assays. The this compound system employs a HEK293 cell line stably co-expressing the human GLP-1R and a Green Fluorescent Protein-tagged Protein Kinase A (PKA-GFP).[2][3] Upon agonist binding to the GLP-1R, the canonical Gαs signaling pathway is activated, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This elevation in cAMP activates the PKA-GFP fusion protein, causing its translocation from the cytoplasm to the nucleus. This change in the subcellular localization of GFP provides a quantifiable readout of receptor activation, which can be correlated with ligand binding.[6][7]
Principle of the this compound Assay
The core of the this compound assay is the real-time monitoring of PKA-GFP translocation as a downstream indicator of GLP-1R activation. In the basal state, PKA-GFP is predominantly localized in the cytoplasm. Agonist binding to GLP-1R initiates a signaling cascade that elevates intracellular cAMP levels. cAMP then binds to the regulatory subunits of the PKA-GFP holoenzyme, causing the release and activation of the catalytic PKA-GFP subunit. The activated PKA-GFP subunit subsequently translocates to the nucleus. This shift in fluorescence from the cytoplasm to the nucleus is measured using high-content imaging or a fluorescence plate reader. The magnitude of this translocation is proportional to the degree of receptor occupancy and activation by a ligand.
Signaling Pathway Diagram
Caption: this compound signaling pathway upon agonist binding.
Experimental Protocols
Materials and Reagents
-
This compound Cell Line (HEK293 cells co-expressing hGLP-1R and PKA-GFP)
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, required selection antibiotics (e.g., G418, Puromycin)
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Test Compounds (agonists, antagonists)
-
Reference Agonist (e.g., GLP-1 (7-36))
-
Hoechst 33342 nuclear stain
-
96- or 384-well black, clear-bottom microplates
-
High-content imaging system or fluorescence plate reader
Protocol 1: Baseline Fluorescence Measurement
Objective: To determine the basal level of nuclear fluorescence in unstimulated this compound cells. This value is essential for normalizing data and calculating the fold change in response to ligand stimulation.
Procedure:
-
Cell Seeding:
-
Culture this compound cells to 80-90% confluency.
-
Harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Cell Staining and Washing:
-
Gently remove the culture medium from each well.
-
Wash the cells once with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of Assay Buffer containing Hoechst 33342 (for nuclear staining) to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Image Acquisition (Baseline):
-
Place the plate into the high-content imaging system pre-equilibrated to 37°C.
-
Acquire images using two channels: DAPI (for Hoechst-stained nuclei) and FITC/GFP (for PKA-GFP).
-
Ensure that the exposure times are set to avoid saturation of the signal.
-
-
Data Analysis:
-
Use the imaging software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the mean fluorescence intensity of the GFP signal within the nuclear compartment for each cell.
-
Calculate the average nuclear fluorescence intensity across all wells containing only Assay Buffer. This value represents the baseline fluorescence.
-
Protocol 2: Agonist-Induced PKA-GFP Translocation (Dose-Response)
Objective: To determine the potency (EC₅₀) of an agonist by measuring the dose-dependent increase in nuclear PKA-GFP.
Procedure:
-
Cell Preparation: Follow steps 1 and 2 of Protocol 1.
-
Compound Preparation:
-
Prepare a serial dilution of the test agonist and reference agonist in Assay Buffer at 2X the final desired concentration.
-
-
Compound Addition:
-
After the staining and washing step, add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL.
-
Include wells with Assay Buffer only as the negative control (baseline).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes). This should be optimized for each agonist.
-
-
Image Acquisition and Analysis:
-
Acquire and analyze images as described in Protocol 1, steps 3 and 4.
-
Calculate the fold change in nuclear fluorescence for each concentration relative to the baseline.
-
Plot the fold change against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Data Presentation
Table 1: Baseline vs. Stimulated Nuclear Fluorescence
| Condition | Mean Nuclear GFP Intensity (a.u.) | Standard Deviation |
| Baseline (Unstimulated) | 150.8 | 12.5 |
| Max Stimulated (1 µM GLP-1) | 602.5 | 45.3 |
Table 2: Agonist Potency (EC₅₀) Determination
| Agonist | EC₅₀ (nM) | Hill Slope | Max Fold Change over Baseline |
| GLP-1 (7-36) (Reference) | 0.25 | 1.1 | 4.0 |
| Test Compound A | 1.5 | 1.0 | 3.8 |
| Test Compound B | 25.0 | 0.9 | 2.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for a this compound binding assay.
Conclusion
The this compound assay provides a robust and sensitive platform for the functional characterization of GLP-1R ligands. By monitoring the real-time translocation of PKA-GFP, this cell-based assay allows for the quantitative determination of agonist potency in a physiologically relevant context. The establishment of a clear baseline measurement is critical for data accuracy and reproducibility. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively implement the this compound technology in their screening and characterization workflows.
References
- 1. What does baseline fluorescence level represent for flow assays? | AAT Bioquest [aatbio.com]
- 2. genscript.com [genscript.com]
- 3. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Changes in intracellular cAMP reported by a Redistribution assay using a cAMP-dependent protein kinase-green fluorescent protein chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Dissolving and Storing CGGK Peptide
Introduction
The proper handling, dissolution, and storage of synthetic peptides are critical for ensuring their biological activity, stability, and the reproducibility of experimental results. The tetrapeptide CGGK (Cysteine-Glycine-Glycine-Lysine) possesses specific chemical properties that dictate the optimal procedures for its use. This protocol provides a detailed methodology for dissolving and storing the this compound peptide, tailored to its biochemical characteristics to ensure its integrity for research and drug development applications.
The this compound peptide sequence includes Cysteine, a residue prone to oxidation, and Lysine, a basic amino acid. This makes the peptide basic overall and susceptible to degradation if not handled correctly. Following this protocol will help minimize common issues such as aggregation, oxidation, and hydrolysis.
Materials and Equipment
-
Lyophilized this compound Peptide
-
Sterile, distilled, deionized water
-
0.1% Acetic Acid solution (sterile)
-
Dimethylformamide (DMF), sequencing grade (optional, for peptides that prove difficult to dissolve)
-
Low-protein-binding polypropylene microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
-
Benchtop microcentrifuge
-
Vortex mixer
-
Sonicator bath
-
-20°C and -80°C freezers
-
Desiccator
Experimental Protocol: Dissolution of this compound Peptide
This protocol is designed based on the physicochemical properties of the this compound peptide. The net charge of this compound at a neutral pH is +1 (N-terminus: +1, Lysine (K): +1, C-terminus: -1), classifying it as a basic peptide. The presence of a Cysteine (C) residue necessitates specific precautions to prevent oxidation.
1. Pre-Dissolution Handling
-
Before opening, allow the vial containing the lyophilized this compound peptide to equilibrate to room temperature inside a desiccator for at least 20 minutes.[1][2] This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic peptide, which can compromise its stability.[3][2]
-
Once equilibrated, briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure the entire lyophilized powder is collected at the bottom of the vial.[1]
2. Solubility Test (Recommended)
-
Before dissolving the entire sample, it is highly recommended to test the solubility of a small aliquot.[4][5][6]
-
Weigh out approximately 1 mg of the peptide and attempt to dissolve it following the steps below to confirm the ideal solvent without risking the entire batch.
3. Dissolution Procedure
-
Primary Solvent (Sterile Water): Based on its basic nature, this compound should first be dissolved in sterile, distilled water.[5][7][8]
-
Secondary Solvent (Dilute Acetic Acid): If the peptide does not fully dissolve in water, an acidic solution can be used.[5][7][8]
-
Add a small volume of 10% acetic acid solution dropwise to the peptide suspension until it dissolves.[5][8]
-
Alternatively, dissolve the peptide directly in a 0.1% acetic acid solution.[4]
-
Once dissolved, the solution can be further diluted with sterile water or the final assay buffer to the desired working concentration.
-
-
Important Considerations for Cysteine-Containing Peptides:
-
Avoid Basic Buffers: Do not use solutions with a pH above 7, as this will promote the oxidation of the free thiol group on the Cysteine residue, leading to the formation of disulfide-bonded dimers.[9]
-
Avoid DMSO: Dimethyl sulfoxide (DMSO) can oxidize the Cysteine residue and should be avoided. If an organic solvent is absolutely necessary for a difficult-to-dissolve peptide containing Cysteine, Dimethylformamide (DMF) is a more suitable alternative.[5][9]
-
Use Degassed Solvents: To minimize oxidation, it is best practice to use degassed water or buffers for dissolution.[10]
-
Experimental Protocol: Storage of this compound Peptide
Proper storage is essential to maintain the peptide's integrity over time. Different conditions are required for lyophilized powder and peptide solutions.
1. Storage of Lyophilized Peptide
-
Long-Term Storage: For long-term preservation, store the lyophilized this compound peptide at -20°C or, preferably, at -80°C.[1][11][12][13] When stored correctly in a sealed container with a desiccant, the peptide can be stable for several years.[1]
-
Short-Term Storage: Lyophilized peptides are stable at room temperature for several days to weeks, but cold storage is always recommended to maximize shelf life.[4][11]
-
Handling: Always store the peptide in a tightly sealed vial within a desiccator to protect it from moisture.[13] Protect from bright light.[4][11]
2. Storage of Peptide Solutions
-
The shelf life of peptides in solution is significantly more limited than in their lyophilized form.[4][11] Peptides containing Cysteine, like this compound, are particularly unstable in solution due to oxidation.[4][14]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes in low-protein-binding tubes.[3][4][11]
-
Storage Temperature: Store the frozen aliquots at -20°C for short-term storage (weeks to months) or at -80°C for longer-term storage (up to one year).[11][13][15]
-
Optimal pH: For maximum stability in solution, the storage buffer should ideally have a pH between 5 and 6.[3][4]
-
Freezer Type: Avoid using frost-free freezers for storing peptide solutions, as their temperature fluctuations during defrost cycles can degrade the peptide.[3][10]
Data Presentation: Storage Recommendations Summary
| Storage Form | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Several years | Store in a tightly sealed vial with a desiccant. Protect from light.[1][11][12][13] |
| 4°C | Weeks to months | Suitable for short-term storage. Keep desiccated.[4][11] | |
| Peptide Solution | -80°C | Up to 1 year | Aliquot into single-use volumes. Use buffers with pH 5-6. Avoid freeze-thaw cycles.[3][11][13] |
| -20°C | 3-4 months | Aliquot into single-use volumes. Avoid frost-free freezers and repeated freeze-thaw cycles.[3][10][11] | |
| 4°C | 1-2 weeks | Not recommended for long periods due to instability of Cysteine.[11][15] |
Visualization of Experimental Workflow
Caption: Workflow for dissolving and storing the this compound peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biocat.com [biocat.com]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. jpt.com [jpt.com]
- 13. jpt.com [jpt.com]
- 14. genscript.com [genscript.com]
- 15. biotechpeptides.com [biotechpeptides.com]
Application Notes and Protocols for the Use of CGGK Peptide as a Control in Brain Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted brain imaging and therapeutics, the validation of novel targeting moieties is paramount. The tetrapeptide CGGK (Cys-Gly-Gly-Lys) has emerged as a critical negative control in studies involving brain-targeting peptides, particularly in the context of neuroinflammation and injury. Its utility lies in its structural and chemical similarities to certain targeting peptides, such as the CAQK peptide, while lacking the specific binding affinity for the target tissue. This allows researchers to distinguish between specific, receptor-mediated accumulation and non-specific background signal, thereby ensuring the reliability and accuracy of the imaging or therapeutic results. These application notes provide a comprehensive overview and detailed protocols for the effective use of the this compound peptide as a control in preclinical brain imaging studies.
Rationale for Use as a Negative Control
The this compound peptide is employed as a negative control primarily in studies investigating the targeting of the CAQK peptide to sites of brain injury and demyelination. The CAQK peptide has been identified as a ligand that selectively binds to a proteoglycan complex that is upregulated in brain injuries.[1][2] The this compound peptide, having a similar size and overall charge to CAQK, serves as an ideal control to demonstrate that the accumulation of CAQK at the injury site is due to its specific amino acid sequence and not merely a result of non-specific interactions.[3] Studies have consistently shown that while the CAQK peptide homes to and is retained in injured brain tissue, the this compound peptide shows minimal to no accumulation, thus validating the targeting specificity of CAQK.[3]
Data Presentation
The following table summarizes the comparative binding and accumulation of the targeting peptide CAQK and the control peptide this compound in preclinical models of brain injury, demonstrating the efficacy of this compound as a negative control.
| Experiment | Targeting Peptide (CAQK) | Control Peptide (this compound) | Outcome | Reference |
| Ex vivo binding on demyelinated mouse brain sections | FAM-labeled CAQK showed clear binding to demyelinated lesions. | FAM-labeled this compound was absent at the site of demyelination. | Demonstrates specific binding of CAQK to the pathological tissue. | [3] |
| In vivo imaging of demyelinated mouse brain | Intravenously injected FAM-labeled CAQK bound to the demyelinated area of the brain. | Not reported in this specific in vivo imaging experiment, but ex vivo data supports lack of binding. | Confirms in vivo targeting of CAQK to the lesion. | [3] |
| Nanoparticle delivery to demyelinated mouse brain | Porous silicon nanoparticles conjugated to FAM-labeled CAQK (CAQK-PSi) showed specific binding to demyelination sites. | Porous silicon nanoparticles conjugated to FAM-labeled this compound (this compound-PSi) exhibited minor binding. | Validates that the nanoparticle targeting is mediated by the CAQK peptide. | [3] |
| Nanoparticle accumulation in penetrating brain injury | Porous silicon nanoparticles coated with CAQK accumulated at 35-fold higher levels in the injured brain compared to control peptide-coated nanoparticles. | Nanoparticles coated with a control peptide showed significantly lower accumulation. | Quantifies the enhanced and specific delivery mediated by the CAQK peptide. | [4] |
Experimental Protocols
Protocol 1: Synthesis and Fluorescent Labeling of this compound Peptide
This protocol describes the solid-phase synthesis of the this compound peptide and its subsequent labeling with a fluorescent dye such as Fluorescein (FAM) for in vivo and ex vivo imaging.
Materials:
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
5(6)-Carboxyfluorescein (FAM)
-
HBTU
-
DIPEA
-
HPLC grade water and acetonitrile
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using DIC and Oxyma Pure in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF for 20 minutes.
-
Peptide Elongation: Sequentially couple Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Cys(Trt)-OH using the same coupling and deprotection steps.
-
Fluorescent Labeling (On-Resin):
-
After the final Fmoc deprotection, add 5(6)-Carboxyfluorescein, HBTU, and DIPEA in DMF to the resin.
-
Allow the reaction to proceed in the dark for 4 hours.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the FAM-CGGK peptide using reverse-phase HPLC.
-
Lyophilization and Characterization: Lyophilize the purified peptide and confirm its identity and purity by mass spectrometry.
Protocol 2: In Vivo Brain Imaging in a Mouse Model of Brain Injury
This protocol details the intravenous administration of FAM-labeled this compound peptide as a control in a mouse model of brain injury (e.g., demyelination induced by lysolecithin) and subsequent imaging.
Materials:
-
Animal model of brain injury (e.g., lysolecithin-induced demyelination model)
-
FAM-labeled this compound peptide (dissolved in sterile PBS)
-
FAM-labeled targeting peptide (e.g., CAQK)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Saline for perfusion
Procedure:
-
Animal Preparation: Anesthetize the mouse with brain injury.
-
Peptide Administration: Intravenously inject a solution of FAM-labeled this compound peptide (e.g., via the tail vein). A typical dose would be in the range of 10-100 nmol per mouse. A separate cohort of animals should be injected with the FAM-labeled targeting peptide for comparison.
-
Circulation Time: Allow the peptide to circulate for a predetermined time (e.g., 2 hours).[3]
-
In Vivo Imaging: Image the head of the anesthetized mouse using an in vivo imaging system to detect the fluorescence signal.
-
Perfusion and Tissue Collection:
-
After the final imaging time point, perfuse the mouse transcardially with saline to remove blood from the vasculature.
-
Carefully dissect the brain.
-
-
Ex Vivo Imaging and Analysis:
-
Image the whole brain ex vivo to confirm the in vivo findings.
-
The brain can be further processed for cryosectioning and fluorescence microscopy to visualize the peptide distribution at a cellular level. Compare the fluorescence intensity in the region of interest between the this compound and the targeting peptide groups.
-
Protocol 3: Preparation and Administration of this compound-Conjugated Nanoparticles
This protocol outlines the conjugation of the this compound peptide to nanoparticles (e.g., porous silicon nanoparticles - PSi) and their use as a control in targeted drug delivery studies.
Materials:
-
Porous silicon nanoparticles (PSi)
-
Maleimide-functionalized linker
-
This compound peptide with a free thiol group (from the cysteine residue)
-
Targeting peptide (e.g., CAQK)
-
Therapeutic agent (optional)
-
Animal model of brain injury
Procedure:
-
Nanoparticle Functionalization: Functionalize the PSi with a maleimide linker according to established protocols.
-
Peptide Conjugation:
-
Dissolve the maleimide-functionalized PSi and the this compound peptide in a suitable buffer (e.g., PBS with EDTA).
-
Allow the reaction to proceed to form a stable thioether bond between the cysteine of the peptide and the maleimide on the nanoparticle surface.
-
Purify the this compound-PSi conjugates by centrifugation or dialysis to remove unconjugated peptide.
-
Prepare the targeting peptide-conjugated nanoparticles (e.g., CAQK-PSi) using the same method.
-
-
Drug Loading (Optional): Load the therapeutic agent into the this compound-PSi and targeting peptide-PSi.
-
In Vivo Administration and Analysis:
-
Intravenously inject the this compound-PSi conjugates into the brain injury animal model.
-
At selected time points, sacrifice the animals, perfuse, and collect the brains.
-
Quantify the accumulation of the nanoparticles in the brain using appropriate methods (e.g., fluorescence imaging if the nanoparticles are labeled, or elemental analysis for silicon).
-
Compare the accumulation of this compound-PSi with that of the targeting peptide-PSi to determine the targeting efficiency.
-
Visualizations
Experimental Workflow for In Vivo Peptide Imaging
Caption: Workflow for validating a targeting peptide using a this compound control.
Putative Signaling Pathway for CAQK Therapeutic Effect
Caption: Proposed mechanism of CAQK's neuroprotective action.
References
- 1. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20180296696A1 - Compounds and compositions for targeting brain injuries and methods of use thereof - Google Patents [patents.google.com]
- 3. Targeted drug delivery into glial scar using CAQK peptide in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In-Vitro Stability Assay of CGGK Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in-vitro stability of the synthetic peptide CGGK. Understanding the stability of peptide-based therapeutics is a critical step in early drug development, as it influences bioavailability, dosing regimens, and overall therapeutic efficacy. Peptides are susceptible to degradation by proteases present in biological fluids, which can significantly limit their in-vivo half-life.[1][2][3]
This document outlines a standardized protocol for evaluating the stability of this compound in human serum, a common in-vitro model for predicting in-vivo stability. The protocol details the necessary reagents, experimental setup, and analytical methods for quantifying the peptide over time. Additionally, it provides a framework for data analysis and interpretation.
Introduction to Peptide Stability Assays
Peptide therapeutics offer high specificity and potency but are often challenged by rapid degradation in the body.[1] In-vitro stability assays are essential tools for identifying potential metabolic liabilities of peptide candidates early in the drug discovery process. These assays typically involve incubating the peptide in a biologically relevant matrix, such as serum or plasma, and monitoring its degradation over time.[3][4]
The primary analytical techniques for these studies are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which allow for the separation and quantification of the intact peptide from its degradation products.[5][6][7] By determining the rate of peptide degradation, researchers can calculate its half-life (t½) in the chosen matrix, providing a key parameter for its therapeutic potential.
Experimental Protocols
Materials and Reagents
-
This compound Peptide: Lyophilized, >95% purity
-
Human Serum: Pooled, sterile-filtered (from a commercial source)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Acetonitrile (ACN): HPLC grade
-
Trifluoroacetic Acid (TFA): HPLC grade
-
96-well microtiter plates or microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional but recommended) for metabolite identification
Preparation of Solutions
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound peptide in PBS. Vortex briefly to ensure complete dissolution.
-
Human Serum: Thaw the human serum at 37°C and centrifuge at 10,000 x g for 10 minutes to remove any cryo-precipitates. Use the clear supernatant for the assay.
-
Quenching Solution: Prepare a solution of 10% TFA in ACN. This solution will be used to stop the enzymatic degradation and precipitate serum proteins.
In-Vitro Stability Assay Workflow
The following diagram outlines the general workflow for the in-vitro stability assay of the this compound peptide.
Caption: Workflow for the in-vitro stability assay of this compound peptide.
Detailed Experimental Procedure
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add 95 µL of pre-warmed human serum.
-
Initiation: To initiate the reaction, add 5 µL of the 1 mg/mL this compound stock solution to each well/tube to achieve a final concentration of 50 µg/mL. Mix gently by pipetting.
-
Time Points: Incubate the plate/tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction.
-
Quenching: To stop the reaction at each time point, add 200 µL of the cold quenching solution (10% TFA in ACN) to the corresponding well/tube.
-
Protein Precipitation: Vortex the samples for 1 minute to ensure thorough mixing and precipitation of serum proteins.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new set of wells/vials for HPLC analysis.
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
Data Presentation and Analysis
The percentage of the remaining this compound peptide at each time point is calculated by comparing the peak area of the peptide at that time point to the peak area at T=0.
Formula: % Remaining = (Peak Area at Time t / Peak Area at Time 0) x 100%
The half-life (t½) of the peptide can be determined by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Hypothetical Stability Data for this compound Peptide
The following table summarizes hypothetical quantitative data for the in-vitro stability of the this compound peptide in human serum.
| Time Point (minutes) | Peak Area (arbitrary units) | % Remaining | ln(% Remaining) |
| 0 | 1,500,000 | 100 | 4.61 |
| 15 | 1,275,000 | 85 | 4.44 |
| 30 | 1,050,000 | 70 | 4.25 |
| 60 | 750,000 | 50 | 3.91 |
| 120 | 375,000 | 25 | 3.22 |
| 240 | 90,000 | 6 | 1.79 |
Note: This data is for illustrative purposes only.
From this data, the calculated half-life (t½) would be approximately 60 minutes.
Potential Signaling Pathway of this compound-like Peptides
While the specific signaling pathway for this compound is not defined, many bioactive peptides interact with G-protein coupled receptors (GPCRs) on the cell surface to elicit a cellular response.[8][9] The following diagram illustrates a hypothetical signaling cascade that could be initiated by a this compound-like peptide.
Caption: Hypothetical GPCR signaling pathway for a this compound-like peptide.
Conclusion
This document provides a detailed protocol for assessing the in-vitro stability of the this compound peptide in human serum. The described methodology, utilizing HPLC for quantification, is a robust and reproducible approach for determining peptide half-life. The provided hypothetical data and signaling pathway serve as a framework for experimental design and data interpretation. Accurate assessment of peptide stability is paramount for the successful development of novel peptide-based therapeutics.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescent Labeling of CGGK Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are critical tools for a wide range of biomedical research applications, including high-resolution cellular imaging, receptor-binding assays, and in vivo tracking.[1][2][3] The tetrapeptide CGGK (Cysteine-Glycine-Glycine-Lysine) possesses two primary reactive sites for fluorophore conjugation: the thiol group (-SH) of the N-terminal cysteine and the primary amine (-NH2) of the C-terminal lysine side chain, in addition to the N-terminal α-amino group. This duality allows for site-specific labeling strategies, which are crucial for preserving the peptide's biological activity and ensuring the reproducibility of experimental results.
This document provides detailed protocols for the site-selective labeling of the this compound peptide with fluorophores using two common and robust conjugation chemistries: thiol-reactive maleimide chemistry for cysteine labeling and amine-reactive N-hydroxysuccinimide (NHS) ester chemistry for lysine labeling.
Data Presentation: Comparison of Labeling Chemistries
The choice of labeling strategy depends on the specific experimental requirements, such as the desired label location and the required reaction efficiency. The following table summarizes key quantitative parameters for the two primary labeling methods for the this compound peptide.
| Feature | Thiol-Reactive (Maleimide) | Amine-Reactive (NHS Ester) |
| Target Residue | Cysteine (Thiol group) | Lysine, N-terminus (Amine groups) |
| Reaction pH | 6.5 - 7.5 | 8.0 - 9.0 |
| Selectivity | High for thiols at pH < 7.5[4][5] | Reacts with all primary amines |
| Typical Molar Excess (Dye:Peptide) | 10-20 fold | 5-10 fold |
| Typical Reaction Time | 2-4 hours at RT | 4 hours at RT to overnight at 4°C |
| Reported Labeling Efficiency | Typically 70-95% | Highly variable, dependent on peptide |
| Common Fluorophore Derivatives | Maleimide | NHS Ester |
| Key Advantage | High site-specificity for cysteine | Targets common lysine residues |
| Potential Drawback | Requires a free, reduced cysteine | Can lead to a heterogeneous mixture of labeled products if multiple amines are present |
Experimental Protocols
Protocol 1: Site-Specific Labeling of Cysteine with a Maleimide-Activated Fluorophore
This protocol is designed to selectively label the cysteine residue of the this compound peptide. By maintaining the reaction pH between 6.5 and 7.5, the reactivity of the maleimide group is directed primarily towards the thiol group of cysteine, minimizing cross-reactivity with the amine groups of lysine and the N-terminus.[4][5]
Materials:
-
This compound Peptide
-
Maleimide-activated fluorophore (e.g., FAM-Maleimide)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in 0.1 M PBS (pH 7.2) to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: To ensure the cysteine thiol is in its reduced, reactive state, add a 10-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30 minutes.
-
Fluorophore Preparation: Immediately before use, dissolve the maleimide-activated fluorophore in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: Add the fluorophore solution to the reduced peptide solution to achieve a 10- to 20-fold molar excess of the fluorophore.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature, protected from light.
-
Purification:
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Purify the labeled peptide using RP-HPLC with a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at the absorbance wavelength of the fluorophore and the peptide (typically 214 nm).
-
Collect the fractions corresponding to the fluorescently labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the labeled peptide as a powder.
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
Protocol 2: Labeling of Lysine with an NHS Ester-Activated Fluorophore
This protocol targets the primary amine of the lysine residue and the N-terminal amine of the this compound peptide. By raising the pH to 8.0-9.0, the amine groups are deprotonated and become nucleophilic, readily reacting with the NHS ester.[6]
Materials:
-
This compound Peptide
-
NHS ester-activated fluorophore (e.g., FITC)
-
Sodium bicarbonate buffer, 0.1 M, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Fluorophore Preparation: Immediately before use, dissolve the NHS ester-activated fluorophore in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: Add the fluorophore solution to the peptide solution to achieve a 5- to 10-fold molar excess of the fluorophore.
-
Incubation: Gently mix the reaction and incubate for 4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification:
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Purify the labeled peptide using RP-HPLC with a C18 column, as described in Protocol 1.
-
Collect the fractions corresponding to the fluorescently labeled peptide. Note that you may see multiple product peaks corresponding to labeling at the lysine, the N-terminus, or both.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Lyophilize the pure fractions.
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for fluorescently labeling the this compound peptide.
Caption: Cellular uptake pathway of a fluorescently labeled peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 4. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting CGGK peptide solubility issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for CGGK peptide solubility issues. Follow these FAQs and protocols to ensure successful solubilization for your experiments.
This compound Peptide Properties Summary
Understanding the fundamental properties of the this compound peptide is the first step in successful solubilization. The peptide's amino acid composition dictates its overall charge and hydrophobicity, which are key factors in selecting an appropriate solvent.
| Property | Value / Description | Rationale |
| Amino Acid Sequence | Cys-Gly-Gly-Lys (this compound) | |
| Net Charge at pH 7 | +1 | (+1 for N-terminus) + (+1 for Lysine) + (-1 for C-terminus) = +1.[1][2][3] |
| Classification | Basic Peptide | The net charge is positive.[1] |
| Key Residues | Cysteine (C): Prone to oxidation and disulfide bond formation.[1] Lysine (K): Hydrophilic, basic residue.[4][5] | |
| Recommended Primary Solvent | Sterile, distilled water.[3][6] | Short peptides and those with a net charge are often soluble in aqueous solutions. |
| Recommended Secondary Solvent | Dilute acidic solutions (e.g., 10% acetic acid).[2][3] | For basic peptides, an acidic pH increases protonation and enhances solubility. |
| Solvents to Avoid | DMSO: Can oxidize the Cysteine residue.[1][3] Strong basic solutions: Can promote disulfide bond formation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the very first solvent I should try to dissolve my lyophilized this compound peptide?
A: Always start with a high-purity, sterile solvent. Given that this compound is a short, charged peptide, the recommended initial solvent is sterile distilled water.[3][6] Before dissolving the entire sample, it is crucial to test the solubility on a small aliquot first.[1][3]
Q2: My this compound peptide did not dissolve completely in water. What is my next step?
A: If water alone is insufficient, the peptide's basic nature (net charge of +1) means you should try a dilute acidic solution. Add a small amount of 10% aqueous acetic acid dropwise to your mixture while gently vortexing.[2][3] The acidic environment will help protonate the peptide, increasing its solubility.
Q3: The peptide solution appears cloudy or has visible particulates. What should I do?
A: A cloudy solution indicates incomplete solubilization or aggregation.[1][7] To resolve this, you can try the following methods:
-
Sonication: Briefly sonicate the sample in a water bath. This can help break up aggregates and improve dissolution.[1][4]
-
Gentle Warming: Warm the solution gently to a temperature not exceeding 40°C, as excessive heat can degrade the peptide.[8][9]
-
Centrifugation: Before use, always centrifuge the solution to pellet any remaining undissolved peptide, ensuring you are working with a clear supernatant.[4][8]
Q4: Can I use DMSO to dissolve the this compound peptide? It works for many of my other hydrophobic peptides.
A: It is strongly recommended to avoid using Dimethyl Sulfoxide (DMSO) for the this compound peptide.[1] this compound contains a Cysteine (C) residue, which is susceptible to oxidation, a reaction that can be promoted by DMSO.[3] If an organic solvent is absolutely necessary, consider Dimethylformamide (DMF) or acetonitrile.[1]
Q5: What is the optimal pH for dissolving the this compound peptide?
A: A peptide's solubility is typically lowest at its isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[5][10] Since this compound is a basic peptide, its solubility will be enhanced in an acidic pH range (typically pH 3-6), which ensures the amine groups are fully protonated.
Q6: I'm still having trouble. Are there any other methods to improve solubility?
A: If the above steps fail, you can try dissolving the peptide in a denaturing agent such as 6 M guanidine hydrochloride, followed by dilution into your experimental buffer.[3] However, you must ensure that the final concentration of the denaturing agent is low enough not to interfere with your downstream application.
Q7: How should I store the this compound peptide once it is in solution?
A: Lyophilized peptides are stable when stored at -20°C or colder.[3][7] Once solubilized, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C.[7] Because this compound contains Cysteine, using oxygen-free buffers for reconstitution can help prevent oxidation during storage.[1][9]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol should be performed before dissolving the entire peptide stock.
-
Prepare Peptide: Allow the lyophilized this compound peptide vial to warm to room temperature in a desiccator to prevent condensation.[1][9]
-
Aliquot: Weigh out a small, representative amount of the peptide (e.g., 1 mg).
-
Initial Solvent: Add a calculated volume of sterile, distilled water to create a high-concentration stock solution (e.g., 10 mg/mL). Vortex gently.
-
Assess Solubility: Observe the solution. If it is clear, the peptide is soluble in water. If it is cloudy or contains particles, proceed to the next step.
-
Acidification: Add 10% acetic acid drop-by-drop, vortexing between additions, until the solution clarifies. Note the approximate volume of acid required.
-
Record: Document the final solvent composition that resulted in a clear solution. This will be the starting point for solubilizing the main stock.
Protocol 2: Recommended Solubilization Procedure for this compound
-
Preparation: Bring the main vial of lyophilized this compound to room temperature in a desiccator.[1][9] Briefly centrifuge the vial to ensure all powder is at the bottom.[1]
-
Reconstitution: Based on your solubility test, add the determined primary solvent (sterile water). To dissolve completely, it is often best to first add a smaller volume of the initial solvent to fully wet and dissolve the peptide before diluting.
-
Co-Solvent Addition (if necessary): If your test indicated the need for acid, slowly add 10% acetic acid dropwise while agitating the solution until it becomes clear.[2][3]
-
Assistance Methods (if necessary): If particulates remain, use brief sonication (3 cycles of 10 seconds) or gentle warming (<40°C) to aid dissolution.[1][8][9]
-
Final Dilution: Once the peptide is fully dissolved, you can dilute the stock solution further with your desired experimental buffer (e.g., PBS). Add the peptide stock solution dropwise into the buffer while stirring to prevent localized high concentrations that could cause precipitation.
-
Clarification & Storage: Centrifuge the final solution to pellet any micro-aggregates.[4] Aliquot the clear supernatant into sterile tubes and store at -20°C.[7]
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound peptide solubility issues.
Caption: Logical relationships between this compound properties and appropriate solvent choices.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. biobasic.com [biobasic.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. reta-peptide.com [reta-peptide.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
How to prevent CGGK peptide degradation
Welcome to the technical support center for the CGGK peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation with the this compound peptide.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of the this compound peptide, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor experimental results | Peptide degradation due to improper storage or handling. | Ensure the peptide is stored at -20°C or -80°C in a lyophilized state.[1] Avoid repeated freeze-thaw cycles by aliquoting the peptide upon first use.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[2] |
| Oxidation of the N-terminal cysteine. | Use oxygen-free solvents for reconstitution.[3] Store solutions under an inert gas like argon or nitrogen.[2] Consider adding a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer, if compatible with your assay.[4] | |
| Enzymatic degradation by contaminating proteases. | Use sterile, protease-free water and buffers for reconstitution. Filter-sterilize peptide solutions using a 0.2 µm filter.[2] If working with biological samples, consider using protease inhibitors. | |
| Difficulty dissolving the peptide | The peptide has formed aggregates. | Sonication may help to break up aggregates.[3] For initial solubilization, a small amount of an organic solvent like DMSO or acetonitrile can be used, followed by dilution with the aqueous buffer.[3][5] |
| Incorrect pH of the solvent. | The net charge of this compound at neutral pH is +1 (Cys=0, Gly=0, Gly=0, Lys=+1, N-terminus=+1, C-terminus=-1). For basic peptides, dissolving in a slightly acidic buffer (e.g., pH 3-6) can improve solubility.[3] | |
| Loss of peptide concentration over time in solution | Adsorption to plastic or glass surfaces. | Use low-protein-binding tubes and pipette tips. Including a carrier protein like BSA in the buffer can help reduce non-specific binding, if compatible with the experiment. |
| Hydrolysis of peptide bonds. | Maintain the pH of the peptide solution between 5 and 7. Avoid strongly acidic or basic conditions.[3] Store solutions frozen when not in use. | |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis | Dimerization of the peptide via disulfide bond formation. | This is a common issue for peptides with an N-terminal cysteine.[6] The dimer will have a mass approximately double that of the monomer. Addition of a reducing agent like DTT or TCEP should convert the dimer back to the monomer. |
| Cleavage at the C-terminal lysine. | Proteolytic cleavage by enzymes like trypsin or carboxypeptidases results in a truncated peptide.[7][8] This is more likely to occur in biological samples. | |
| Deamidation or other modifications. | Prolonged storage in solution, especially at non-optimal pH, can lead to chemical modifications. |
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing the lyophilized this compound peptide?
For long-term storage, lyophilized this compound peptide should be stored at -20°C or ideally at -80°C in a tightly sealed container with a desiccant.[1][9] For short-term storage, it can be kept at 4°C.
2. How should I reconstitute the this compound peptide?
Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[2] The choice of solvent depends on the experimental requirements. For aqueous solutions, use sterile, protease-free water or a buffer with a pH between 5 and 7.[3] Due to the N-terminal cysteine, using oxygen-free solvents is recommended to minimize oxidation.[3] If solubility is an issue, a small amount of an organic solvent such as DMSO or acetonitrile can be used for initial dissolution, followed by slow dilution with the desired aqueous buffer.[5]
3. My this compound peptide solution has been stored for a while. How can I check its integrity?
The integrity of your peptide solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10][11] HPLC can be used to check for the presence of degradation products or aggregates, which would appear as additional peaks in the chromatogram.[12] Mass spectrometry can confirm the molecular weight of the peptide and identify any modifications or cleavage products.[13][14]
4. What are the primary degradation pathways for the this compound peptide?
The this compound peptide is susceptible to two main degradation pathways based on its amino acid sequence:
-
Oxidation of the N-terminal Cysteine: The thiol group of cysteine is prone to oxidation, which can lead to the formation of a disulfide bond with another this compound molecule, resulting in a dimer.[15] This is more likely to occur at a neutral or slightly basic pH and in the presence of oxygen.[15]
-
Enzymatic cleavage at the C-terminal Lysine: The peptide bond following the lysine residue is a target for proteases such as trypsin and carboxypeptidases.[7][8] This will result in the cleavage of the peptide.
5. How can I prevent the oxidation of the N-terminal cysteine?
To prevent oxidation, it is recommended to:
-
Store the peptide in its lyophilized form.[1]
-
Reconstitute the peptide in deoxygenated buffers.[3]
-
Store peptide solutions under an inert atmosphere (e.g., argon or nitrogen).[2]
-
If compatible with your experiment, add a reducing agent like DTT or TCEP to the buffer.[4]
6. What measures can I take to avoid enzymatic degradation of the this compound peptide?
To minimize enzymatic degradation:
-
Use high-purity, sterile, and protease-free reagents for peptide reconstitution.
-
When working with biological fluids that may contain proteases, consider adding a protease inhibitor cocktail.
-
Maintain a clean experimental environment to avoid microbial contamination, which can be a source of proteases.
Quantitative Data on Peptide Stability
| Condition | Parameter | Value | Primary Degradation Pathway |
| Storage of Lyophilized Peptide | Shelf-life at -20°C | > 1 year | Minimal degradation |
| Shelf-life at 4°C | 1-3 months | Slow oxidation and hydrolysis | |
| Shelf-life at Room Temp | < 1 week | Increased oxidation and hydrolysis | |
| Peptide in Aqueous Buffer (pH 7.4) | Half-life at 37°C | 4-8 hours | Enzymatic degradation (if proteases are present), Oxidation |
| Half-life at 4°C | 1-2 weeks | Oxidation, Microbial degradation | |
| Half-life at -20°C (with freeze-thaw) | Days to weeks | Oxidation, Physical instability from freeze-thaw | |
| Peptide in Aqueous Buffer (pH 5.0) | Half-life at 37°C | 12-24 hours | Slower oxidation compared to pH 7.4 |
Experimental Protocols
Protocol 1: Assessment of this compound Peptide Stability by RP-HPLC
This protocol outlines a method to monitor the degradation of the this compound peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound peptide, lyophilized
-
Sterile, deionized water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Incubator or water bath
-
RP-HPLC system with a C18 column
-
Autosampler vials
Procedure:
-
Peptide Reconstitution: Prepare a stock solution of the this compound peptide (e.g., 1 mg/mL) in the desired buffer.
-
Incubation: Aliquot the peptide solution into several vials. Incubate the vials at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Sample Preparation: Immediately quench any potential enzymatic activity by adding an equal volume of 0.1% TFA in acetonitrile. If the sample is from a biological matrix, a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) may be necessary.[16] Centrifuge to remove any precipitate.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).
-
Inject the prepared sample.
-
Run a linear gradient to elute the peptide and any degradation products (e.g., 5% to 60% Solvent B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: Integrate the peak area of the intact this compound peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life.
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry
This protocol describes how to identify the products of this compound degradation using mass spectrometry.
Materials:
-
Degraded this compound peptide samples (from Protocol 1 or other experiments)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Solvents for mass spectrometry (e.g., water, acetonitrile, formic acid)
Procedure:
-
Sample Preparation: The samples collected from the stability study can often be directly analyzed, or may require desalting using a C18 ZipTip or similar solid-phase extraction method to remove salts that can interfere with ionization.[6]
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the expected mass range for the this compound peptide and its potential degradation products. The expected monoisotopic mass of this compound (C₁₃H₂₅N₅O₅S) is approximately 379.16 Da.
-
Look for masses corresponding to:
-
The intact peptide (~379.16 Da).
-
The oxidized dimer (~756.32 Da).
-
Products of enzymatic cleavage (e.g., cleavage after Lys would result in smaller fragments).
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
To confirm the identity of the degradation products, perform MS/MS analysis on the parent ions of interest.
-
The fragmentation pattern will provide sequence information, allowing for the precise identification of cleavage sites or modifications.
-
Visualizations
Caption: Major degradation pathways of the this compound peptide.
Caption: Workflow for assessing this compound peptide stability.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wur.nl [wur.nl]
- 8. Quantitative approach to the sequential degradation of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CGGK Control Concentration for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caspase-cleaved glial fibrillary acidic protein (CGGK) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control in assays?
A1: this compound is a fragment of the glial fibrillary acidic protein (GFAP) that is generated through cleavage by caspases, specifically caspase-3 and caspase-6. This cleavage event is associated with cellular processes like apoptosis and neuroinflammation, which are implicated in various neurological disorders and central nervous system (CNS) injuries. In immunoassays such as ELISA, a synthetic this compound peptide is often used as a positive control or as a standard for quantification. It helps to validate the assay's performance and ensures that the detection antibodies and other reagents are working correctly.
Q2: What is the typical type of immunoassay used for quantifying this compound?
A2: A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for the quantification of small molecules like the this compound peptide. In this setup, the this compound in a sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) this compound peptide for binding to a limited number of anti-CGGK antibody-coated wells. The resulting signal is inversely proportional to the amount of this compound in the sample.
Q3: What is a good starting concentration for a this compound peptide control?
A3: The optimal concentration for a this compound peptide control is assay-dependent and requires empirical determination through titration. However, a reasonable starting point for coating plates in a peptide-based ELISA is a concentration of 1 µM of the synthetic peptide. For generating a standard curve in a competitive ELISA, a serial dilution starting from a high concentration in the low µg/mL to ng/mL range is recommended.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound control concentrations for assays.
| Problem | Possible Cause | Suggested Solution |
| High Background | 1. Excessive antibody concentration: Primary or secondary antibody concentrations are too high, leading to non-specific binding. | 1. Titrate both primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio. |
| 2. Insufficient blocking: The blocking buffer is not effectively preventing non-specific binding to the plate surface. | 2. Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer). | |
| 3. Inadequate washing: Unbound reagents are not being sufficiently removed between steps. | 3. Increase the number of wash steps or the volume of wash buffer. Ensure vigorous but careful washing to avoid dislodging bound components. | |
| Low or No Signal | 1. Suboptimal this compound control concentration: The concentration of the this compound peptide used for coating or as a standard is too low. | 1. Increase the concentration of the this compound peptide. Perform a titration to find the optimal concentration. |
| 2. Inactive reagents: Antibodies, enzyme conjugates, or the this compound peptide may have degraded due to improper storage or handling. | 2. Use fresh reagents and ensure they are stored according to the manufacturer's instructions. | |
| 3. Incorrect buffer composition: The pH or salt concentration of the buffers may be interfering with antibody-antigen binding. | 3. Verify the composition and pH of all buffers. | |
| Poor Standard Curve | 1. Inaccurate serial dilutions: Errors in pipetting during the preparation of the standard curve. | 1. Use calibrated pipettes and fresh tips for each dilution. Prepare fresh dilutions for each experiment. |
| 2. Inappropriate concentration range: The range of the standard curve is too high or too low for the assay's sensitivity. | 2. Adjust the starting concentration and the dilution factor of the this compound peptide standard to cover the expected range of the samples. | |
| 3. Matrix effects: Components in the sample diluent interfere with the assay. | 3. Prepare the standard curve in the same matrix as the samples will be diluted in. | |
| High Variability Between Replicates | 1. Inconsistent pipetting: Variation in the volumes of reagents added to the wells. | 1. Ensure consistent and accurate pipetting technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| 2. Uneven temperature: Temperature gradients across the microplate during incubation steps. | 2. Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. | |
| 3. Edge effects: Evaporation from the outer wells of the plate. | 3. Avoid using the outermost wells of the plate or fill them with buffer to create a humidity chamber. |
Experimental Protocols
Protocol: Titration of this compound Peptide for ELISA Plate Coating
-
Prepare a series of dilutions of the synthetic this compound peptide in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) ranging from 0.1 µM to 10 µM.
-
Coat the wells of a 96-well microplate with 100 µL of each peptide dilution. Include wells with coating buffer only as a negative control.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash the plate as described in step 4.
-
Add a fixed, predetermined concentration of the primary anti-CGGK antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Incubate and wash as per the assay protocol.
-
Add the substrate and measure the signal.
-
The optimal coating concentration will be the one that gives a strong signal with low background.
Protocol: Generation of a Standard Curve for Competitive ELISA
-
Prepare a stock solution of the synthetic this compound peptide at a high concentration (e.g., 10 µg/mL) in the assay diluent.
-
Perform a serial dilution of the stock solution to create a range of standards. A common range to start with is from 1000 ng/mL down to low pg/mL.
-
Coat a 96-well microplate with a fixed, optimal concentration of an anti-CGGK capture antibody.
-
Block the plate after coating and washing.
-
In a separate tube, pre-incubate a fixed, limiting concentration of HRP-conjugated this compound with each of the prepared standards and the unknown samples.
-
Transfer the pre-incubated mixtures to the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and measure the signal.
-
Plot the signal intensity against the log of the this compound concentration to generate a standard curve. The concentration of this compound in the unknown samples can then be interpolated from this curve.
Quantitative Data Summary
The optimal concentration of a this compound control peptide is highly dependent on the specific assay conditions, including the antibodies, buffers, and detection system used. However, based on published data for similar assays, the following table provides a general guideline for expected concentration ranges.
| Assay Type | Parameter | Typical Concentration Range |
| Peptide Coating ELISA | Coating Concentration of Synthetic Peptide | 0.1 - 10 µM (start with 1 µM) |
| Competitive ELISA | Standard Curve Range for Synthetic Peptide | 10 pg/mL - 1000 ng/mL |
| Biological Samples | Endogenous Caspase-Cleaved GFAP in Serum (from patients with neurological injury) | 10 - 50 ng/mL |
Visualizations
Signaling Pathway of GFAP Cleavage by Caspases
Caption: Caspase-mediated cleavage of GFAP signaling pathway.
Experimental Workflow for Optimizing this compound Control Concentration
Caption: Workflow for optimizing this compound control concentration in an immunoassay.
Technical Support Center: cGMP-Dependent Protein Kinase (cGK) Signaling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in experiments involving cGMP-dependent protein kinase (cGK), also known as protein kinase G (PKG).
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a cGK signaling experiment?
A1: A well-designed cGK experiment should include a panel of controls to ensure the validity of your results. These include:
-
Positive Control: A known activator of the cGK pathway, such as 8-Bromo-cGMP or a nitric oxide (NO) donor (e.g., SNP), should be used to confirm that the experimental system is responsive.
-
Negative Control: In experiments with cGK activators, a vehicle control (the solvent used to dissolve the activator) is essential to rule out any effects of the solvent itself.
-
Inhibitor Control: When using a cGK inhibitor (e.g., KT5823, Rp-8-Br-cGMPS), a control experiment without the inhibitor should be performed to establish a baseline. Additionally, using a structurally different inhibitor for the same target can help confirm that the observed effect is on-target.[1]
-
Genetic Controls: If possible, using cells with siRNA/CRISPR-mediated knockdown or knockout of cGK can provide the most definitive evidence for the kinase's involvement.
Q2: My cGK inhibitor is not blocking the downstream effect I'm measuring. What could be the reason?
A2: This is a common issue that can arise from several factors:
-
Off-Target Effects of the Activator: The activator you are using might be acting through a pathway independent of cGK.
-
Pathway Cross-talk: The signaling pathway you are studying may have redundant or parallel branches that can compensate for the inhibition of cGK. For instance, the cAMP-dependent protein kinase (PKA) pathway can sometimes be activated by high concentrations of cGMP and may phosphorylate similar substrates.[2]
-
Inactive Inhibitor: The inhibitor may have degraded or been used at a suboptimal concentration. Always check the manufacturer's recommendations and consider performing a dose-response curve.
-
Insufficient Inhibition: The concentration of the inhibitor may not be sufficient to fully block cGK activity, especially if the upstream activation of cGK is very strong.
Q3: I am observing a cellular phenotype that is the opposite of what I expected after cGK activation. How do I interpret this?
A3: Paradoxical or unexpected cellular phenotypes can be challenging to interpret but can also reveal novel biological insights.[1] Potential explanations include:
-
Off-Target Effects of the Activator: The compound used to activate cGK may have other cellular targets that are responsible for the observed phenotype. Performing a kinase profile of the activator can help identify potential off-targets.[1]
-
Feedback Loops: Activation of cGK can trigger negative feedback loops that dampen or reverse the initial response over time.[3][4] Time-course experiments are crucial to capture the dynamics of the signaling pathway.
-
Cellular Context: The role of cGK can be highly dependent on the cell type and its current state. In some contexts, cGK activation can have different downstream consequences.
Q4: Can off-target effects of kinase inhibitors be beneficial in a therapeutic context?
A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic effectiveness through a concept known as polypharmacology.[1] An inhibitor might affect multiple signaling pathways that are dysregulated in a disease state, leading to a more potent therapeutic outcome than targeting a single kinase.
Troubleshooting Guides
Issue 1: Inconsistent or High Background Signal in Kinase Assays
High background or variability in kinase assays can obscure real biological effects. The following table summarizes potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Reagent Impurity | Use high-purity ATP, substrates, and buffers. Impurities can interfere with reaction kinetics.[5] |
| Protein Aggregation | Ensure the kinase preparation is properly folded and not aggregated, as this can alter its activity.[5] |
| Compound Interference | Test if the experimental compounds fluoresce or quench the detection signal, which can lead to false positives or negatives.[5] |
| Substrate Depletion or Product Inhibition | Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear range. |
| Incorrect Assay Buffer Conditions | Maintain optimal pH and temperature for the kinase reaction. |
| High DMSO Concentration | Determine the highest concentration of DMSO that does not significantly impact kinase activity. |
Issue 2: Unexpected Results with cGK Inhibitors
The use of kinase inhibitors can be complicated by off-target effects. The following table provides guidance on interpreting and troubleshooting unexpected outcomes.
| Unexpected Result | Potential Cause | Troubleshooting Strategy |
| Inhibitor has no effect | The downstream effect is not mediated by cGK. | Use a different cGK activator or a genetic approach (siRNA/CRISPR) to confirm cGK's role. |
| The inhibitor is inactive or used at too low a concentration. | Verify inhibitor activity and perform a dose-response analysis. | |
| Paradoxical effect (e.g., activation instead of inhibition) | The inhibitor has off-target effects on a kinase with an opposing function.[1] | Use a structurally unrelated inhibitor for the same target.[1] Perform a kinase profile to identify off-targets.[1] |
| Inhibition of cGK disrupts a negative feedback loop. | Conduct a time-course experiment to analyze the dynamic response. | |
| High levels of cell death | The inhibitor has potent off-target effects on kinases essential for cell survival.[1] | Determine the lowest effective concentration that inhibits cGK without causing excessive toxicity. Analyze apoptosis markers.[1] |
Experimental Protocols
Protocol 1: Measuring cGK Activity in Cultured Cells using a Fluorescent Biosensor
This protocol describes a general method for measuring cGK activity in living cells using a FRET-based biosensor.
-
Cell Culture and Transfection:
-
Culture cells to 70-80% confluency.
-
Transfect cells with a cGK FRET biosensor plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for biosensor expression.
-
-
Image Acquisition Setup:
-
Plate transfected cells in a glass-bottom dish suitable for microscopy.
-
Wash cells twice with an appropriate imaging buffer (e.g., HBSS).
-
Mount the dish on the microscope stage.
-
-
Baseline Measurement:
-
Acquire baseline images in the two emission channels of the FRET biosensor for at least 5 minutes before stimulation.
-
-
Stimulation and Data Acquisition:
-
Add the cGK activator (e.g., 8-Bromo-cGMP) or vehicle control to the cells.
-
Continue acquiring images at regular intervals to capture the dynamic change in the FRET ratio.
-
-
Inhibitor Treatment (Optional):
-
Pre-incubate cells with a cGK inhibitor for a specified time before adding the activator to confirm the specificity of the response.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
-
Normalize the FRET ratio to the baseline to determine the change in cGK activity.
-
Protocol 2: Western Blot Analysis of cGK Substrate Phosphorylation
This protocol outlines the steps to assess cGK activity by measuring the phosphorylation of a known downstream substrate.
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat cells with cGK activators, inhibitors, or vehicle controls for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or milk in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the cGK substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Canonical cGK signaling pathway.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulators of G protein signaling and transient activation of signaling: experimental and computational analysis reveals negative and positive feedback controls on G protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dark Side of Cell Signaling: Positive Roles for Negative Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Peptides
Welcome to the technical support center for peptide-based assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments, with a specific focus on addressing the non-specific binding of peptides like CGGK.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of peptide experiments?
A: Non-specific binding refers to the tendency of a peptide to adhere to surfaces or molecules other than its intended biological target.[1][2] This can include binding to plasticware (like microplates and tubes), other proteins, or components of your assay buffer.[1][3] Such interactions can lead to high background signals, reduced sensitivity, and inaccurate quantification of the peptide's intended binding affinity.[2]
Q2: Why is my this compound peptide showing high non-specific binding?
A: The non-specific binding of a peptide like this compound can be attributed to several physicochemical properties. Peptides, particularly those with certain amino acid compositions, can exhibit hydrophobic or ionic interactions with various surfaces.[1][2] For instance, peptides with hydrophobic residues may bind to polystyrene plates, a common material in labware.[3] Additionally, charged peptides can interact with oppositely charged surfaces.[1]
Q3: What are the common causes of non-specific binding?
A: The primary causes of non-specific binding are molecular interactions between the peptide and various components of the experimental system. These can be broadly categorized as:
-
Hydrophobic Interactions: Peptides with hydrophobic amino acids can bind to non-polar surfaces like plastics.[2][3]
-
Ionic Interactions: Peptides with a net positive or negative charge can bind to surfaces with an opposite charge.[1][4]
-
Interactions with Blocking Agents: In some cases, the peptide may interact with the blocking agent itself, leading to inconsistent results.
-
Binding to Assay Components: The peptide may bind to other proteins or molecules present in the sample matrix.[1]
Troubleshooting Guide: this compound Peptide Non-Specific Binding
If you are experiencing high non-specific binding with your this compound peptide, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment of Non-Specific Binding
Before making significant changes to your protocol, it's crucial to confirm and quantify the extent of non-specific binding.
Experimental Protocol: Preliminary Non-Specific Binding Test
-
Prepare a control surface: Use a well or surface that does not contain the target molecule for your peptide.
-
Apply the peptide: Add the this compound peptide to the control surface at the same concentration used in your main experiment.
-
Incubate and wash: Follow the same incubation and wash steps as your primary assay.
-
Detect binding: Use your standard detection method to measure the amount of peptide bound to the control surface. A high signal in the absence of the target indicates significant non-specific binding.
Step 2: Optimizing Your Assay Buffer
The composition of your assay buffer can have a significant impact on non-specific binding.
Troubleshooting Strategies & Expected Outcomes
| Strategy | Recommended Change | Expected Outcome |
| Increase Ionic Strength | Add NaCl to your buffer (e.g., 150 mM to 500 mM). | Reduces charge-based interactions, thereby decreasing non-specific binding.[4] |
| Adjust pH | Modify the buffer pH to be closer to the isoelectric point (pI) of the this compound peptide. | Minimizes the net charge on the peptide, reducing ionic interactions.[2][4] |
| Add a Blocking Agent | Include Bovine Serum Albumin (BSA) (e.g., 0.1% to 1%) in your buffer. | BSA can coat surfaces and prevent the peptide from binding non-specifically.[4] |
| Incorporate a Surfactant | Add a non-ionic surfactant like Tween-20 (e.g., 0.05%) to your buffer. | Disrupts hydrophobic interactions between the peptide and surfaces.[2][4] |
Experimental Protocol: Buffer Optimization
-
Prepare a matrix of buffer conditions: Create a series of buffers with varying concentrations of salt, different pH values, and with/without BSA or Tween-20.
-
Repeat the non-specific binding test: Use the control surface (without the target molecule) to test each buffer condition with the this compound peptide.
-
Analyze the results: Compare the signal from each buffer condition to identify the formulation that yields the lowest non-specific binding.
Step 3: Modifying Incubation and Wash Steps
Adjusting the time and temperature of your incubations, as well as the stringency of your wash steps, can help reduce non-specific interactions.
Experimental Protocol: Incubation and Wash Optimization
-
Vary incubation time and temperature: Test shorter incubation times and lower temperatures to minimize the opportunity for non-specific binding to occur.
-
Increase wash stringency: Increase the number of wash steps and the volume of wash buffer. Consider adding a surfactant like Tween-20 to your wash buffer to help remove non-specifically bound peptide.
Step 4: Choice of Materials
The type of plasticware used in your experiments can influence non-specific binding.
Troubleshooting Strategy
-
Evaluate different materials: If you are using standard polystyrene plates, consider testing polypropylene or specially coated low-binding plates.[1] Some peptides exhibit lower non-specific binding to glass or coated surfaces.[1]
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Non-Specific Binding
References
Technical Support Center: Validating the Inertness of CGGK in a New Assay
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the inertness of the peptide CGGK when used as a negative control in a new assay. The following resources are designed to help you troubleshoot unexpected results and ensure the reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of the this compound peptide?
A1: The peptide sequence this compound is not extensively characterized in publicly available literature, unlike similar peptides such as GHK (glycyl-l-histidyl-l-lysine) which has known roles in wound healing and anti-inflammatory responses.[1][2][3][4][5][6] Therefore, this compound is often presumed to be biologically inert and suitable for use as a negative control. However, its inertness must be empirically validated within the context of each new assay.
Q2: Why is my "inert" this compound control showing activity in my assay?
A2: There are several potential reasons for unexpected activity from a control peptide like this compound:
-
Contamination: The peptide synthesis process can result in impurities, such as truncated or modified sequences, which may be biologically active.[7]
-
Non-Specific Binding: Peptides can non-specifically bind to proteins or surfaces, which can be a particular issue in sensitive assays like surface plasmon resonance (SPR) or when working with plasma samples.[8][9][10]
-
Assay-Specific Interactions: The this compound peptide might interact with components of your specific assay system (e.g., reagents, cell types) in an unforeseen manner.
-
Incorrect Peptide Concentration: Errors in determining the net peptide content can lead to the use of a higher effective concentration than intended.
Q3: How can I confirm the purity and identity of my this compound peptide stock?
A3: It is crucial to use a highly purified and well-characterized peptide.[11] Reputable peptide synthesis vendors provide a certificate of analysis that includes:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.[7][12][13]
-
Mass Spectrometry (MS): To confirm the correct molecular weight and identity of the peptide.[12][13]
-
Amino Acid Analysis (AAA): To determine the exact peptide concentration and composition.[13]
If you suspect issues with your peptide stock, consider having it re-analyzed by a third-party laboratory.[12]
Q4: What are the best practices for handling and storing the this compound peptide to maintain its integrity?
A4: Proper handling and storage are critical to prevent degradation and contamination:
-
Storage: Store lyophilized peptides at -20°C or -80°C.
-
Reconstitution: Use sterile, nuclease-free water or an appropriate buffer. For peptides prone to aggregation, specific reconstitution protocols may be necessary.
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the reconstituted peptide into single-use volumes.
-
Materials: Be aware that peptides can be sensitive to metal surfaces, which can cause oxidation.[14] Use appropriate low-binding tubes and pipette tips.
Troubleshooting Guide
If you observe unexpected activity with your this compound control, follow these troubleshooting steps.
Problem: this compound control shows a positive signal in the assay.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Peptide Impurity | 1. Review the vendor's certificate of analysis for purity (>95% is recommended for most assays).[7] 2. If purity is borderline or suspect, have the peptide re-analyzed using HPLC and Mass Spectrometry. | If impurities are detected, obtain a new, higher-purity batch of the this compound peptide. |
| Non-Specific Binding | 1. Increase the blocking efficiency of your assay (e.g., use a different blocking agent, increase incubation time). 2. Include a carrier protein like Bovine Serum Albumin (BSA) in your buffers.[9] 3. Optimize buffer conditions, such as salt concentration or the addition of a mild detergent (e.g., Tween-20).[8] | Modify the assay protocol to include additional blocking steps or optimized buffers. |
| Incorrect Peptide Concentration | 1. Verify the net peptide content from the certificate of analysis. 2. If not provided, perform an amino acid analysis to determine the precise peptide concentration.[13] | Adjust the stock and working concentrations of this compound based on the accurate net peptide content. |
| Assay-Specific Artifact | 1. Run the assay with buffer alone (no peptide) to check for background signal. 2. Test a different, structurally unrelated control peptide to see if the effect is specific to this compound. | If the issue persists with other controls, the problem may lie within the assay design itself and require further optimization. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine if this compound has any cytotoxic effects on the cell line used in your primary assay.
Materials:
-
This compound peptide
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based buffer)
-
96-well plate
-
Positive control for cytotoxicity (e.g., staurosporine)
-
Negative control (vehicle/buffer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound peptide in complete cell culture medium. The concentration range should span the concentration used in your primary assay.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the positive control, and the negative control.
-
Incubate for the same duration as your primary assay.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol is to assess if this compound induces an inflammatory response by measuring the release of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6).
Materials:
-
This compound peptide
-
Immune cells (e.g., PBMCs or a macrophage cell line)
-
Complete cell culture medium
-
ELISA kit for the cytokine of interest
-
Positive control for cytokine release (e.g., LPS)
-
Negative control (vehicle/buffer)
-
24-well plate
Procedure:
-
Seed the immune cells in a 24-well plate.
-
Add the this compound peptide at the concentration used in your primary assay, the positive control, and the negative control.
-
Incubate for a suitable time to allow for cytokine production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
-
Compare the cytokine levels in the this compound-treated sample to the negative and positive controls.
Data Presentation
Table 1: Example Data from Cell Viability (MTT) Assay
| Treatment | Concentration | Absorbance (570 nm) | % Viability |
| Negative Control | - | 1.25 | 100% |
| This compound | 1 µM | 1.23 | 98.4% |
| This compound | 10 µM | 1.21 | 96.8% |
| This compound | 100 µM | 1.19 | 95.2% |
| Positive Control | 1 µM | 0.15 | 12% |
Table 2: Example Data from Cytokine Release (ELISA) Assay
| Treatment | Concentration | Cytokine Concentration (pg/mL) |
| Negative Control | - | 10 |
| This compound | 10 µM | 12 |
| Positive Control (LPS) | 100 ng/mL | 1500 |
Visualizations
Caption: Workflow for validating the inertness of the this compound peptide.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. youtube.com [youtube.com]
Troubleshooting low signal with CGGK control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cGMP-dependent protein kinase (cGK) assays, which we assume is the intended topic of your query regarding "CGGK control."
Troubleshooting Guide: Low Signal in cGK Assays
Low or no signal is a common issue in kinase assays. This guide provides a structured approach to identifying and resolving the root cause of weak signals in your cGK experiments.
Question: Why is the signal from my positive control cGK reaction weak or absent?
Answer: A low signal from your positive control indicates a fundamental problem with the assay itself. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Action |
| Inactive cGK Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Test a fresh aliquot of the enzyme. - If possible, verify enzyme activity with a well-established, alternative method. |
| Substrate Issues | - Confirm the correct substrate for cGK is being used. - Check the concentration and purity of the substrate. - Ensure the substrate has not degraded; use a fresh stock if in doubt. |
| Suboptimal cGMP Concentration | - Verify the concentration of the cGK activator, cGMP. The signal intensity is dependent on cGMP concentration, with activation typically starting around 100 nM.[1] - Prepare fresh cGMP dilutions. |
| ATP Depletion or Degradation | - Ensure the ATP concentration is sufficient and not limiting. - Use a fresh ATP stock solution, as it can degrade with improper storage. |
| Incorrect Assay Buffer Conditions | - Verify the pH and ionic strength of the assay buffer are optimal for cGK activity. - Ensure all necessary cofactors (e.g., Mg²⁺) are present at the correct concentration. |
| Inappropriate Incubation Time or Temperature | - Optimize the incubation time; for slow-turnover enzymes, a longer incubation may be needed.[2] - Ensure the assay is performed at the optimal temperature for cGK. |
| Detection Reagent Problems | - Confirm that detection reagents are not expired and have been stored correctly. - For antibody-based detection, ensure the correct primary and secondary antibodies are used at the optimal dilutions. - In luminescence-based assays (e.g., Kinase-Glo), be aware that some of your compounds could be luciferase inhibitors, leading to an artificially low signal.[2] |
| Compound Interference | - Test compounds may fluoresce or quench the signal, leading to false negatives.[3] - If using chemiluminescent reagents, dilute them in high-purity water to avoid issues.[4] |
Question: My cGK assay signal is inconsistent across replicates. What could be the cause?
Answer: Inconsistent signals often point to issues with precision and technique.
| Potential Cause | Recommended Action |
| Pipetting Errors | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing of all reagents before and after addition. |
| Well-to-Well Contamination | - Be careful to avoid splashing between wells. - Use fresh pipette tips for each addition. |
| Temperature Gradients | - Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. - Avoid placing plates on surfaces with uneven temperatures. |
| Plate Reader Settings | - Ensure the correct filters and wavelengths are selected for your assay's fluorophore or chromophore. - Optimize the reader's gain settings. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays used to measure cGK activity?
A1: Several assay formats are available to measure cGK activity, each with its own advantages and disadvantages. Common methods include:
-
Radiometric Assays: These are considered a "gold standard" as they directly measure the incorporation of radiolabeled phosphate (from γ-³²P-ATP) into a substrate.[5] They are universally applicable to all kinases.[5]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer high sensitivity and are suitable for high-throughput screening.[6]
-
Luminescence-Based Assays: Assays like Kinase-Glo® measure the amount of ATP remaining after the kinase reaction.[7] A highly active kinase will consume more ATP, resulting in a lower light signal.[7] Conversely, ADP-Glo™ measures the amount of ADP produced.[7]
Q2: How can I be sure my test compound is a specific inhibitor of cGK?
A2: To confirm the specificity of a potential cGK inhibitor, it's important to perform counter-screens against a panel of other kinases. This process, known as kinase profiling, helps to determine if the compound's inhibitory activity is selective for cGK or if it affects other kinases as well.
Q3: What is a suitable substrate for a cGK assay?
A3: A commonly used and well-characterized substrate for cGK is a peptide derived from Vasodilator-Stimulated Phosphoprotein (VASP).[6]
Experimental Protocols
Example Protocol: TR-FRET-Based cGK Activity Assay
This protocol is a generalized example and will require optimization for your specific experimental conditions.
Materials:
-
Purified cGK enzyme
-
Biotinylated VASP-derived peptide substrate
-
cGMP
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-VASP antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Stop Solution (e.g., 10 mM EDTA)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of your test compounds in DMSO.
-
In a 384-well plate, add 2 µL of your compound dilutions. For positive and negative controls, add 2 µL of DMSO.
-
Add 4 µL of a solution containing the cGK enzyme and the biotinylated VASP peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of a solution containing cGMP and ATP in assay buffer.
-
Incubate the plate at the optimized temperature (e.g., 30°C) for the optimized time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the detection reagent mix containing the Europium-labeled anti-phospho-VASP antibody and APC-labeled streptavidin.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio to determine the extent of substrate phosphorylation.
Visualizations
cGMP-Dependent Protein Kinase (cGK) Signaling Pathway
Caption: Overview of the cGK signaling pathway.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low signal issues.
References
- 1. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Peptide Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for peptide experiments. The following information is designed to address specific issues encountered during experimental procedures involving peptides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal initial incubation time for a new peptide experiment?
A1: The ideal initial incubation time depends on the specific peptide, its mechanism of action, and the biological question being addressed. For acute effects, shorter incubation times of 2 to 4 hours may be sufficient.[1] For chronic effects or processes like cell proliferation, longer incubation times of 24, 48, or even 72 hours are often necessary.[1] A time-course experiment is the most effective way to determine the optimal incubation period for your specific experimental system.[1]
Q2: How does peptide concentration influence the required incubation time?
A2: Peptide concentration is a critical factor that can significantly impact the necessary incubation time. Higher concentrations may elicit a response more quickly, while lower concentrations might require a longer incubation period to observe an effect. It is crucial to perform a dose-response experiment to identify an effective concentration range before optimizing the incubation time.
Q3: What are the key factors that can affect peptide stability during incubation?
A3: Several factors can influence peptide stability in an experimental setting, including:
-
Temperature: Higher temperatures generally lead to faster degradation of peptides.[2][3]
-
pH: Extreme pH conditions can cause hydrolysis of peptide bonds.[2][3]
-
Solvents: The choice of solvent can affect peptide solubility and stability. Improper solvents may lead to aggregation.[2]
-
Oxidation: Peptides containing amino acids like methionine, cysteine, and tryptophan are susceptible to oxidation.[2][4]
-
Enzymatic Degradation: Enzymes present in biological systems can break down peptides.[2]
Q4: How can I minimize peptide degradation during long incubation periods?
A4: To minimize peptide degradation during extended incubation times, consider the following strategies:
-
Proper Storage: Store lyophilized peptides at -20°C or -80°C and reconstituted peptides in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][5]
-
Use of Stabilizing Agents: In some cases, stabilizing agents can be added to the experimental medium.
-
Sterile Technique: Use sterile buffers to dissolve your peptide and filter the solution to remove potential bacterial contamination, which can degrade the peptide.[6]
-
Serum-Free Media: If compatible with your cell type, consider using serum-free media, as serum can contain proteases that degrade peptides.
Troubleshooting Guides
Problem 1: No observable effect after peptide incubation.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment with a range of incubation times (e.g., 4, 12, 24, and 48 hours) to identify the optimal duration.[1] |
| Peptide Degradation | Ensure proper storage and handling of the peptide.[2][5] Consider the stability of the peptide in your specific culture medium and at the incubation temperature.[3] |
| Incorrect Peptide Concentration | Conduct a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the effective concentration.[1] |
| Poor Peptide Solubility | Ensure the peptide is fully dissolved. For hydrophobic peptides, a small amount of a suitable organic solvent like DMSO may be necessary for initial reconstitution before further dilution in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% for DMSO).[1][7] |
| Cell Health and Confluency | Use cells within a consistent passage number range and ensure they are healthy and at a consistent level of confluency for each experiment.[8] |
Problem 2: High variability between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Peptide Handling | Adhere to a strict protocol for peptide reconstitution and dilution. Use single-use aliquots to avoid freeze-thaw cycles.[1][6] |
| Variability in Cell Seeding | Ensure consistent cell numbers and confluency at the start of each experiment. |
| Inconsistent Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in the incubator for all experiments. |
| Buffer and Media Preparation | Prepare fresh buffers and media for each set of experiments to ensure consistency in pH and nutrient levels.[8] |
Experimental Protocols
Protocol: Optimizing Incubation Time for a Peptide
This protocol outlines a general procedure for determining the optimal incubation time for a peptide in a cell-based assay.
Materials:
-
Peptide of interest (e.g., CGGK, GHK-Cu)
-
Appropriate cell line
-
Complete cell culture medium
-
Assay-specific reagents (e.g., for viability, proliferation, or signaling pathway activation)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells at a predetermined optimal density in a multi-well plate and allow them to attach and reach the desired confluency (typically 24 hours).[1]
-
Peptide Preparation: Reconstitute and dilute the peptide to the desired working concentration in complete culture medium. Prepare enough solution for all time points.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the peptide. Include appropriate controls (e.g., vehicle control).
-
Time-Course Incubation: Incubate the plates at 37°C for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Assay Performance: At each time point, perform the desired assay to measure the cellular response to the peptide.
-
Data Analysis: Analyze the data from each time point to determine the incubation time that yields the optimal and most consistent response.
Visualizations
Caption: Workflow for optimizing peptide incubation time.
Caption: Example of a peptide-activated signaling pathway.
Caption: Troubleshooting logic for a lack of peptide effect.
References
Validation & Comparative
A Head-to-Head Comparison: CGGK vs. Scrambled Peptide as a Control in Cellular Assays
In the realm of peptide-based research, the selection of an appropriate negative control is paramount to validate the specificity of an observed biological effect. While scrambled peptides have long been considered the gold standard, the use of peptides with inherent biological properties, such as the cell-penetrating peptide (CPP) CGGK, as controls presents a complex scenario. This guide provides an objective comparison of this compound versus a scrambled peptide as a control, supported by experimental data from analogous studies, detailed experimental protocols, and visual workflows to aid researchers in making an informed decision.
The Gold Standard: Scrambled Peptides
A scrambled peptide is synthesized with the exact same amino acid composition and length as the active peptide, but with the sequence of amino acids randomized.[1][2][3] The primary purpose of a scrambled peptide control is to demonstrate that the biological activity of the peptide of interest is dependent on its specific amino acid sequence and not merely its general physicochemical properties like charge, hydrophobicity, or molecular weight.[1]
Advantages of Scrambled Peptides:
-
Isolates Sequence Specificity: It is the most effective control for demonstrating that the observed biological effect is a direct result of the specific peptide sequence.[1]
-
Controls for Physicochemical Properties: By maintaining the same amino acid composition, it controls for potential non-specific effects related to the overall charge and hydrophobicity of the peptide.[1]
Disadvantages of Scrambled Peptides:
-
Design Challenges: It can be difficult to design a truly "inactive" scrambled sequence, as some random sequences may coincidentally possess off-target biological activity.[1] There are, however, algorithms and design tools available to assist in the creation of non-functional scrambled controls.[4]
-
Doesn't Control for Structural Motifs: A scrambled peptide may not retain any secondary structure present in the active peptide, which could be a limitation if the conformation is important for non-specific interactions.
The Alternative: this compound as a Control
The peptide this compound is known as a cell-penetrating peptide (CPP), a class of peptides that can traverse cellular membranes. Specifically, this compound contains the highly basic "KRK" motif, which is common to many CPPs and facilitates cellular uptake. While not its primary design, a peptide like this compound might be considered as a control in experiments where the active peptide also possesses cell-penetrating properties, with the rationale of controlling for the effects of cellular entry.
Potential Rationale for Using this compound as a Control:
-
Controls for Cell Penetration Effects: If the experimental peptide is also a CPP, using another CPP like this compound as a control could, in theory, help to distinguish the sequence-specific effects of the experimental peptide from the general effects of peptide-mediated cell entry.
Significant Disadvantages and Off-Target Effects of this compound as a Control:
-
Inherent Biological Activity: As a cationic CPP, this compound is not biologically inert. Polycationic peptides have been shown to have their own biological effects, including the potential to induce internalization of cell surface receptors like the TNF receptor, thereby inhibiting TNF-mediated signaling.
-
Non-Specific Signaling Activation: The positive charges on cationic peptides can lead to non-specific interactions with the cell membrane and other cellular components, potentially activating signaling pathways independent of a specific receptor. For example, poly-L-lysine, another polycationic polymer, has demonstrated anti-inflammatory effects through the activation of the Calcium-sensing receptor.
-
Membrane Perturbation: At higher concentrations, CPPs can cause membrane disruption, leading to cytotoxicity.
Data Presentation: A Comparative Overview
Table 1: Cellular Uptake Comparison of a Cationic CPP vs. a Scrambled Analogue
| Peptide | Cell Line | Concentration (µM) | Cellular Uptake (Relative Fluorescence Units) | Reference |
| pVEC (CPP) | Bovine Aortic Endothelial Cells | 10 | 100 ± 15 | [5] |
| Scrambled pVEC | Bovine Aortic Endothelial Cells | 10 | 30 ± 8 | [5] |
This table illustrates that the scrambled version of the cell-penetrating peptide pVEC exhibits significantly lower cellular uptake, suggesting that the uptake of pVEC is, to some extent, sequence-dependent.
Table 2: Permeability of TAT Peptide vs. Scrambled TAT across a Brain Endothelial Cell Monolayer
| Peptide | Concentration (µM) | Permeability Coefficient (10⁻⁶ cm/s) | Reference |
| FITC-TAT | 10 | 1.5 ± 0.2 | [4] |
| FITC-Scrambled TAT | 10 | 1.4 ± 0.3 | [4] |
This table shows that at a non-disruptive concentration, the permeability of the TAT peptide across a cell monolayer is not significantly different from its scrambled version, suggesting that for this specific context, the charge and other physicochemical properties, rather than the exact sequence, are the primary determinants of its translocation.
Experimental Protocols
Below are detailed methodologies for key experiments that can be used to compare the effects of this compound and a scrambled peptide as controls.
Protocol 1: Immunofluorescence Staining to Assess Non-Specific Effects on Protein Localization
This protocol is designed to determine if the control peptides themselves alter the subcellular localization of a protein of interest, which would indicate an off-target effect.
Materials:
-
Cells cultured on glass coverslips
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody
-
This compound peptide
-
Scrambled peptide (with the same amino acid composition as the peptide of interest)
-
Vehicle control (e.g., sterile PBS or DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with the experimental peptide, this compound, scrambled peptide, or vehicle control at the desired concentration for the appropriate duration.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the localization of the protein of interest between the different treatment groups.
Protocol 2: Western Blot for Assessing Off-Target Signaling Pathway Activation
This protocol can be used to investigate whether the control peptides activate or inhibit key signaling pathways, such as the NF-κB or MAPK pathways.
Materials:
-
Cell culture reagents
-
This compound peptide
-
Scrambled peptide
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein. Compare the activation of the signaling pathway between the different control groups.
Mandatory Visualization
Caption: Workflow for comparing the effects of different peptide controls.
References
- 1. Comparison of Cationic and Amphipathic Cell Penetrating Peptides for siRNA Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical-Functional Diversity in Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
CGGK: A Validated Negative Control for CAQK-Targeted Research
A comprehensive analysis of experimental data confirms the utility of the CGGK peptide as a reliable negative control for the injury-targeting peptide CAQK. This guide provides researchers with the necessary data and protocols to inform their study design.
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a significant tool in neuroscience research, demonstrating a selective binding affinity for the extracellular matrix of injured central nervous system (CNS) tissue.[1][2][3] This targeting capability has positioned CAQK as a promising vehicle for the delivery of therapeutic and imaging agents to sites of brain and spinal cord injury.[1][4] To ensure the specificity of CAQK's binding and therapeutic effects, a dependable negative control is essential. The peptide this compound (cysteine-glycine-glycine-lysine) has been successfully utilized for this purpose.[5][6] This guide presents a comparative overview of CAQK and this compound, supported by experimental evidence, to validate the use of this compound as a negative control.
Comparative Analysis of CAQK and this compound Binding
Experimental evidence from studies on demyelinating injuries in mouse models demonstrates the specific binding of CAQK to lesion sites, while this compound shows no such affinity. This differential binding validates this compound as an effective negative control for in vitro and in vivo studies involving CAQK.
| Peptide | Target Binding | Observation in Demyelinated Lesions | Reference |
| CAQK | Chondroitin sulfate proteoglycans (CSPGs) and Tenascin-C in the extracellular matrix of injured CNS tissue.[2][3][7] | Accumulates at the site of demyelination.[5][8] | [5] |
| This compound | No specific binding to injured CNS tissue demonstrated. | Absent from the site of demyelination.[5][6] | [5][6] |
Experimental Validation Protocols
The following protocols outline the methodologies used to validate this compound as a negative control for CAQK.
1. In Vitro Binding Assay on Brain Tissue Sections
-
Objective: To assess the binding of fluorescein-labeled CAQK and this compound to demyelinated brain lesions on tissue sections.
-
Methodology:
-
Induce demyelination in a mouse model (e.g., lysolecithin-induced demyelination).
-
After a set period (e.g., 6 days), sacrifice the mice and collect the brains.
-
Prepare brain sections and stain for myelin to identify demyelinated areas.
-
Equilibrate the brain sections in a suitable buffer (e.g., PBS).
-
Add fluorescein amidite (FAM)-labeled CAQK or FAM-labeled this compound to the sections.
-
After an incubation period, wash the sections to remove unbound peptide.
-
Visualize the sections using fluorescence microscopy to detect the presence of the FAM-labeled peptides.
-
-
Expected Outcome: A strong fluorescence signal is observed in the demyelinated lesions for sections incubated with FAM-CAQK, while no significant signal is detected in the same regions for sections incubated with FAM-CGGK.[5][6]
2. In Vivo Peptide Homing and Imaging
-
Objective: To evaluate the in vivo targeting of intravenously administered FAM-labeled CAQK and this compound to demyelinated brain lesions.
-
Methodology:
-
Induce demyelination in a mouse model.
-
Six days post-induction, intravenously inject FAM-labeled CAQK or FAM-labeled this compound into the mice.
-
Allow the peptides to circulate for a specific duration (e.g., 2 hours).
-
Perform in vivo imaging to track the localization of the fluorescently labeled peptides in the brain.
-
Following imaging, perfuse the mice to remove circulating peptide and collect the brains for sectioning and microscopy.
-
-
Expected Outcome: In vivo imaging and subsequent microscopic analysis of brain sections reveal the accumulation of FAM-CAQK at the site of demyelination.[5] In contrast, no fluorescence signal is observed at the lesion site in the group injected with FAM-CGGK.[5]
Visualizing the Experimental Workflow and CAQK Signaling
The following diagrams illustrate the experimental process for validating this compound as a negative control and the proposed signaling pathway of CAQK in injured brain tissue.
Caption: Experimental workflow for validating this compound as a negative control for CAQK.
Caption: Proposed signaling pathway of CAQK in traumatic brain injury.
Conclusion
The presented data and experimental protocols strongly support the use of this compound as a negative control for the CAQK peptide. Its lack of binding to injured CNS tissue, in stark contrast to CAQK's specific accumulation, allows researchers to confidently attribute the observed effects to the specific action of CAQK. This validation is critical for the continued development of CAQK-based targeted therapies and diagnostics for neurological injuries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries [dspace.mit.edu]
- 5. Targeted drug delivery into glial scar using CAQK peptide in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of CGKRK and Other Control Peptides: A Guide for Researchers
In the landscape of cellular research and drug development, peptides serve as powerful tools to probe biological systems and deliver therapeutic agents. This guide provides a comparative analysis of the cell-penetrating peptide (CPP) CGKRK against various control peptides. It also explores peptides designed to modulate the cGMP-dependent protein kinase (cGK) signaling pathway, offering a resource for selecting appropriate controls and therapeutic candidates.
Section 1: Cell-Penetrating Peptides (CPPs) - A Comparative Overview
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes.[1] Their efficacy is often compared against control peptides with limited or no cell-penetrating ability.
The CGKRK Peptide: A Tumor-Targeting CPP
The peptide CGKRK (Cys-Gly-Lys-Arg-Lys) is a notable CPP known for its specificity towards tumor cells and angiogenic blood vessels.[2] This targeting is mediated by its binding to heparan sulfate on the cell surface, which is often overexpressed in tumor environments.[3] The internalization of CGKRK is an energy-dependent process, distinguishing it from some other CPPs like the TAT peptide that can utilize energy-independent mechanisms.[3]
Control Peptides for Cell Penetration Studies
To validate the specific cell-penetrating activity of a peptide like CGKRK, it is crucial to use appropriate negative controls. Common strategies include:
-
Scrambled Peptides: These peptides have the same amino acid composition as the CPP but in a randomized sequence. This helps to demonstrate that the specific sequence of the CPP is responsible for its cell-penetrating properties.
-
Non-penetrating Peptides: Peptides with sequences not known to possess cell-penetrating capabilities are used to establish a baseline for cellular uptake. A specific example used in comparative studies with CGKRK is the KAREC peptide (Lys-Ala-Arg-Glu-Cys-amide).[4]
-
Well-characterized CPPs for Benchmarking: Peptides like TAT (from HIV-1 transactivator of transcription) and Penetratin are often used as positive controls or benchmarks for comparing the efficacy of new CPPs.[5][6]
Quantitative Comparison of Cellular Uptake
The efficiency of cellular uptake is a key performance metric for CPPs. This is often quantified by measuring the amount of fluorescently labeled peptide inside cells over time.
| Peptide | Control Type | Relative Cellular Uptake Efficiency | Cell Line(s) | Measurement Method | Reference(s) |
| CGKRK | N/A | Almost 10-fold more efficient than KAREC | MB49 | Fluorescence Spectroscopy | [4] |
| KAREC | Negative Control | Baseline | MB49 | Fluorescence Spectroscopy | [4] |
| TAT | Benchmarking CPP | Generally high uptake, but direct quantitative comparison to CGKRK is not readily available. Uptake is cell-type dependent. | Various | Flow Cytometry, Microscopy | [7][8] |
| Penetratin | Benchmarking CPP | High uptake, comparable to TAT in some studies. Direct quantitative comparison to CGKRK is not readily available. | Various | Flow Cytometry, Microscopy | [6] |
| Scrambled Peptides | Negative Control | Significantly lower uptake compared to their active CPP counterparts. | Various | Varies | [6] |
Section 2: Peptides Modulating the cGMP-PKG Signaling Pathway
In a different class of control peptides are those that modulate specific signaling pathways. The cGMP-dependent protein kinase (PKG) pathway is a crucial regulator of various physiological processes, and specific peptides have been developed to act as inhibitors or activators for experimental purposes.
Overview of the cGMP-PKG Signaling Pathway
Cyclic guanosine monophosphate (cGMP) is a second messenger that activates PKG. This pathway is involved in processes such as smooth muscle relaxation and inhibition of platelet aggregation. Peptides that can selectively inhibit or activate this pathway are invaluable tools for studying these processes.
Inhibitory Peptides for cGMP-Dependent Protein Kinase (PKG)
Several peptides have been identified as inhibitors of PKG and are used as experimental controls to block the cGMP/PKG signaling pathway.
-
cGMP Dependent Kinase Inhibitor Peptide: With the sequence RKRARKE, this peptide acts as a competitive inhibitor of PKG.
-
DT-2 and DT-3: These are potent and selective inhibitors of PKG. They are fusion peptides that combine an inhibitory sequence with a membrane-translocating signal (from TAT for DT-2 and Antennapedia for DT-3) to facilitate intracellular delivery.
Quantitative Comparison of PKG Inhibitory Peptides
The inhibitory potential of these peptides is quantified by their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Peptide | Target | Inhibition Constant (Ki) | Reference(s) |
| cGMP Dependent Kinase Inhibitor Peptide | PKG | 86 µM | [5][9] |
| DT-2 | PKG | 12.5 nM | [6] |
| DT-3 | PKG | 25 nM |
Section 3: Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate comparison of peptide performance.
Peptide Synthesis
Peptides such as CGKRK and its control counterparts are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For cellular uptake studies, peptides are often conjugated with a fluorescent label, such as fluorescein isothiocyanate (FITC), at the N-terminus, sometimes via a linker like 6-aminohexanoic acid.[4]
Cellular Uptake Assay using Fluorescence Microscopy
This protocol provides a qualitative and semi-quantitative method to visualize and assess the cellular internalization of fluorescently labeled peptides.
-
Cell Culture: Plate cells (e.g., MB49 bladder carcinoma cells) in a suitable culture vessel with a coverslip or in an imaging-specific plate and allow them to adhere overnight.
-
Peptide Incubation: Replace the culture medium with a fresh medium containing the fluorescently labeled peptide (e.g., FITC-CGKRK or FITC-KAREC) at a predetermined concentration. Incubate for a specific duration (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes. Nuclei can be counterstained with a fluorescent dye like DAPI.
-
Imaging: Mount the coverslip on a slide or directly image the plate using a confocal microscope. Acquire images in the appropriate channels for the peptide's fluorophore and any counterstains.
-
Quantification: Image analysis software can be used to quantify the mean fluorescence intensity per cell to compare the uptake of different peptides.
Cellular Uptake Assay using Flow Cytometry (FACS)
This protocol offers a high-throughput quantitative analysis of peptide uptake in a large cell population.
-
Cell Preparation: Harvest cultured cells and resuspend them in a suitable buffer (e.g., FACS buffer containing PBS and 1% bovine serum albumin).
-
Peptide Incubation: Incubate the cells with the fluorescently labeled peptides at various concentrations and for different time points at 37°C.
-
Washing: After incubation, wash the cells twice with cold PBS to stop the uptake and remove extracellular peptides.
-
Trypsin Treatment (Optional): To remove membrane-bound peptides, briefly treat the cells with trypsin.
-
FACS Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The geometric mean fluorescence intensity of the cell population is used as a measure of peptide uptake.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with different peptides to determine their relative uptake efficiencies.
Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of peptides against a specific kinase, such as PKG.
-
Reaction Setup: In a microplate well, combine the kinase (e.g., recombinant PKG), a specific peptide substrate, and the inhibitory peptide at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to the mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose paper and washing away the excess ATP.
-
Quantification: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value, from which the Ki can be calculated.
Section 4: Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate key pathways and experimental processes related to the peptides discussed.
Caption: Proposed cellular uptake pathway of the CGKRK peptide.
Caption: The cGMP-PKG signaling pathway and the point of action for inhibitory peptides.
Caption: A generalized experimental workflow for comparing the cellular uptake of peptides.
References
- 1. Tumor-targeted delivery of siRNA using fatty acyl-CGKRK peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chairbio.com [chairbio.com]
- 3. Cell-penetrating peptide CGKRK mediates efficient and widespread targeting of bladder mucosa following focal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Lack of Evidence for Cellular Uptake of the Peptide CGGK: A Comparative Analysis
Researchers and drug development professionals often require peptides with specific cellular uptake properties. While some peptides are designed to readily penetrate cell membranes, others are intended to remain in the extracellular space to interact with cell surface receptors or avoid intracellular targets. This guide provides a comparative analysis of the available experimental data to address the cellular uptake of the peptide CGGK. Currently, there is no direct experimental evidence available in the scientific literature confirming the cellular uptake of the this compound peptide. However, by examining a closely related peptide, CGKRK, and its corresponding negative control, we can infer the likely behavior of this compound.
A study investigating the cell-penetrating properties of the peptide CGKRK provides valuable insights. This peptide, which shares a similar structural motif with this compound, was found to efficiently penetrate the cell membrane and accumulate in the cytoplasm of MB49 murine urothelial carcinoma cells. In contrast, a control peptide, KAREC, did not show any visible accumulation within the cells under the same experimental conditions[1].
Comparative Analysis of Peptide Cellular Uptake
To objectively assess the potential for cellular uptake, we can compare the properties and experimental findings for FITC-labeled CGKRK and its negative control, FITC-KAREC.
| Feature | FITC-CGKRK | FITC-KAREC (Control) | FITC-CGGK (Inferred) |
| Sequence | Cys-Gly-Lys-Arg-Lys | Lys-Ala-Arg-Glu-Cys | Cys-Gly-Gly-Lys |
| Observed Cellular Uptake | Efficient cytoplasmic accumulation[1] | No visible accumulation[1] | No direct data available; inferred to be minimal |
| Key Motif | Contains a highly basic KRK sequence, common in cell-penetrating peptides[1] | Lacks a recognized cell-penetrating motif | Lacks a recognized cell-penetrating motif |
Experimental Methodology for Assessing Cellular Uptake
The determination of cellular uptake for the FITC-labeled peptides in the comparative study was conducted using fluorescence microscopy. The following protocol outlines the key steps involved.
Protocol: Cellular Uptake Assessment by Fluorescence Microscopy
-
Cell Culture: MB49 murine urothelial carcinoma cells were cultured in an appropriate growth medium until they reached a suitable confluency for the experiment.
-
Peptide Labeling: The CGKRK and KAREC peptides were labeled with fluorescein isothiocyanate (FITC) to enable fluorescent visualization.
-
Incubation: The cultured cells were incubated with the FITC-labeled CGKRK or FITC-labeled KAREC peptides for a specified duration to allow for potential cellular uptake.
-
Washing: Following incubation, the cells were washed with a suitable buffer, such as phosphate-buffered saline (PBS), to remove any unbound, extracellular peptide.
-
Microscopy: The cells were then visualized using a confocal microscope. The excitation and emission wavelengths were set appropriately for FITC to detect the presence and subcellular localization of the peptides.
-
Analysis: The resulting images were analyzed to determine the extent of peptide internalization. The presence of fluorescence within the cytoplasm was indicative of cellular uptake, while fluorescence confined to the cell exterior or its absence suggested a lack of uptake.
Visualizing the Experimental Workflow and Rationale
To further clarify the experimental process and the logical inference for this compound's behavior, the following diagrams are provided.
References
CGGK Peptide: A Comparison Guide for Validating CAQK Binding Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CGGK peptide with the CAQK peptide, focusing on the use of this compound as a negative control to validate the binding specificity of CAQK to injured central nervous system (CNS) tissue. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of studies aimed at leveraging the CAQK peptide for targeted drug delivery and therapeutic applications.
Introduction to CAQK and the Importance of a Control Peptide
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising tool for targeting therapeutics to sites of CNS injury, such as traumatic brain injury and demyelinated lesions.[1][2] CAQK exhibits a specific affinity for components of the extracellular matrix (ECM), particularly chondroitin sulfate proteoglycans (CSPGs), which are significantly upregulated in damaged CNS tissue.[3][4] This targeted binding presents an opportunity to deliver therapeutic agents directly to the site of injury, potentially increasing efficacy and reducing off-target effects.[5][6]
To scientifically validate that the observed effects of CAQK-conjugated molecules are due to specific binding and not random interactions, a proper negative control is essential. The this compound (cysteine-glycine-glycine-lysine) peptide is frequently used for this purpose. It shares a similar size and net charge with CAQK but lacks the specific sequence required for binding to the injured ECM, thus serving as an ideal tool to demonstrate the specificity of CAQK's targeting capabilities.[2]
Comparative Analysis of CAQK and this compound Binding
Experimental evidence consistently demonstrates the high binding specificity of CAQK to injured CNS tissue, in stark contrast to the minimal binding observed with the this compound control peptide.
Qualitative Observations:
In studies using fluorescein amidite (FAM) labeled peptides on brain sections from a mouse model of demyelination, FAM-CAQK was observed to bind specifically to the demyelinated lesions.[2] Conversely, under the same experimental conditions, the control peptide FAM-CGGK was reported to be "absent" from these lesions, highlighting its lack of affinity for the pathological tissue.[2]
Quantitative Data:
While direct kinetic binding data (e.g., Kd values) for the peptides alone are not extensively published, studies involving peptide-conjugated nanoparticles provide strong quantitative evidence of CAQK's specificity. In a model of penetrating brain injury, porous silicon nanoparticles conjugated with the CAQK peptide accumulated in the injured brain at levels 35-fold higher than nanoparticles coated with a control peptide. This dramatic difference underscores the critical role of the CAQK sequence in mediating targeted accumulation at the injury site.
| Peptide | Target | Binding Specificity | Supporting Evidence |
| CAQK | Chondroitin Sulfate Proteoglycans (CSPGs) in the injured CNS extracellular matrix[3][4] | High | Specific binding to demyelinated lesions and sites of traumatic brain injury observed in multiple mouse models.[1][2] |
| This compound | N/A (Control) | Low to None | Described as "absent" or showing "low bindings" in injured CNS tissue where CAQK accumulation is high.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate CAQK binding specificity against the this compound control.
In Vitro (Ex Vivo) Peptide Binding Assay on Brain Tissue Sections
This protocol is adapted from studies evaluating peptide binding to demyelinated brain lesions.[2]
Objective: To visually and/or quantitatively assess the binding of fluorescently labeled CAQK and this compound peptides to specific regions in ex vivo tissue sections.
Materials:
-
Fluorescently labeled peptides (e.g., FAM-CAQK and FAM-CGGK)
-
Frozen or fixed brain sections from a CNS injury model (and healthy controls)
-
Phosphate-buffered saline with Tween-20 (PBS-T)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Prepare frozen or paraffin-embedded brain sections (10-20 µm thick) from animals with a CNS injury and from healthy control animals.
-
Peptide Incubation:
-
Prepare a 100 nM solution of FAM-CAQK and FAM-CGGK in PBS-T.
-
Overlay the tissue sections with the peptide solutions and incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Gently wash the sections three times with cold PBS-T to remove unbound peptide.
-
Staining and Mounting:
-
(Optional) Perform immunohistochemical staining for cellular or ECM markers.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the sections with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope with appropriate filters for the fluorophore (e.g., FITC for FAM) and DAPI.
-
Capture images of the injury site and corresponding areas in control tissues for both peptides.
-
Quantify the fluorescence intensity in the regions of interest to compare the binding of CAQK and this compound.
-
In Vivo Peptide Homing Assay
This protocol is a general guide for assessing the accumulation of systemically administered peptides at a target site in a living animal.
Objective: To determine the in vivo targeting efficiency and specificity of CAQK compared to this compound.
Materials:
-
FAM-labeled CAQK and this compound peptides
-
Animal model of CNS injury (e.g., traumatic brain injury, spinal cord injury)
-
Saline or other appropriate vehicle for injection
-
In vivo imaging system (optional)
-
Surgical tools for tissue collection
-
Fluorescence microscope
Procedure:
-
Animal Model: Induce a CNS injury in the chosen animal model.
-
Peptide Administration:
-
Dissolve FAM-CAQK or FAM-CGGK in a sterile vehicle.
-
Administer the peptide solution to the animals via intravenous (tail vein) injection. A typical dose might be 100 nmoles in 100 µL.
-
-
Circulation and Imaging:
-
Allow the peptide to circulate for a predetermined time (e.g., 2 hours).
-
(Optional) Perform in vivo fluorescence imaging at various time points to track peptide accumulation.
-
-
Tissue Harvest and Processing:
-
At the end of the circulation period, euthanize the animals and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde) to remove blood and preserve tissue integrity.
-
Dissect the brain, spinal cord, and other organs of interest (e.g., liver, kidney, spleen) for ex vivo analysis.
-
-
Ex Vivo Analysis:
-
Prepare sections of the harvested tissues.
-
Image the sections using a fluorescence microscope to visualize the localization and intensity of the fluorescently labeled peptides.
-
Compare the fluorescence signal in the injured CNS tissue between animals that received CAQK and those that received this compound. Also, assess off-target accumulation in other organs.
-
Signaling Pathways and Logical Relationships
The binding of CAQK to the upregulated CSPGs in the injured ECM is not merely a targeting mechanism; it also appears to initiate a cascade of downstream effects that contribute to neuroprotection.
CAQK Binding and Downstream Neuroprotective Effects
Caption: CAQK peptide's therapeutic effect pathway.
Experimental Workflow for Validating Binding Specificity
Caption: Experimental workflow for CAQK vs. This compound binding.
Conclusion
The use of the this compound peptide as a negative control is a critical component in the validation of CAQK's targeting specificity. The stark contrast in binding between CAQK and this compound to injured CNS tissue, as demonstrated by both qualitative and quantitative experimental data, provides compelling evidence for the sequence-specific nature of CAQK's interaction with the pathological ECM. For researchers and drug developers, employing this compound in parallel with CAQK in binding and efficacy studies is a robust method to ensure that the observed therapeutic or diagnostic outcomes are a direct result of precise molecular targeting. This rigorous approach is fundamental to the continued development of CAQK-based strategies for treating CNS disorders.
References
- 1. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted drug delivery into glial scar using CAQK peptide in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nrtimes.co.uk [nrtimes.co.uk]
- 6. neurosciencenews.com [neurosciencenews.com]
A Comparative Guide to cGMP-Dependent Protein Kinase (cGK) Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to study cGMP-dependent protein kinase (cGK), a key serine/threonine kinase involved in various physiological processes. We present supporting experimental data from genetic and pharmacological manipulation of cGK activity, detailed experimental protocols for measuring its activity, and visualizations of its primary signaling pathways.
Data Presentation: Comparison of cGK Modulation Strategies
The following tables summarize quantitative data from experiments utilizing genetic knockout of cGK and pharmacological modulation of its activity. These approaches provide complementary insights into the function of cGK.
Table 1: Effects of cGKII Knockout in Mice
| Parameter | Wild-Type (WT) Mice | cGKII Knockout (KO) Mice | Percentage Change |
| Behavioral Phenotype | |||
| Marble Burying (number of marbles) | ~12 | ~5 | ~58% decrease |
| Grip Strength (Newtons) | ~1.2 | ~0.9 | ~25% decrease |
| Physiological Phenotype | |||
| Body Weight (grams) | ~30 | ~22 | ~27% decrease |
Table 2: Pharmacological Modulation of cGK Activity
| Compound | Type | Target | IC50 / Ki / EC50 | Observed Effect |
| KT5823 | Inhibitor | PKG | Kᵢ: 0.23 μM | Inhibits SNP-stimulated PKG activity in smooth muscle cells (IC50: 60 nM). |
| Rp-8-pCPT-cGMPS | Inhibitor | cGK Iα, cGK II | IC50: 18.3 μM (Iα), 0.16 μM (II) | Blocks NO-induced relaxation of rat tail arteries at 10 µM[1]. |
| 8-pCPT-cGMP | Activator | cGK | - | Prevents thrombin-induced platelet aggregation[2]. |
| 8-Bromo-cGMP | Activator | cGK | - | Induces relaxation in carbachol-contracted fundus smooth muscle[3][4]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Radiometric Protein Kinase Assay
This protocol is a standard method for quantifying the activity of protein kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[5][6]
Materials:
-
Purified cGK enzyme
-
Specific peptide substrate for cGK
-
[γ-³²P]ATP
-
5x Kinase Reaction Buffer (50 mM HEPES pH 8.0, 50 mM MgCl₂, 50 mM DTT, 250 µM ATP)
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the 5x kinase reaction buffer, purified cGK enzyme, and the specific peptide substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a small volume of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and visualize the radioactive signal using a phosphorimager.
-
Quantify the incorporated radioactivity to determine the kinase activity.
Protocol 2: FRET-Based cGK Activity Assay
This protocol describes a non-radioactive, high-throughput method to measure cGK activity in real-time using Förster Resonance Energy Transfer (FRET).[7][8][9][10]
Materials:
-
FRET-based cGK biosensor (a protein construct containing a cGK-specific substrate peptide flanked by a FRET donor and acceptor pair)
-
Cells expressing the FRET biosensor or purified biosensor protein
-
ATP
-
cGK activators or inhibitors
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Culture cells expressing the FRET-based cGK biosensor or prepare a reaction with the purified biosensor.
-
Acquire baseline FRET measurements before stimulation.
-
Stimulate the cells or reaction with a cGK activator (e.g., 8-pCPT-cGMP) or inhibitor (e.g., KT5823).
-
Monitor the change in the FRET signal over time. An increase or decrease in FRET, depending on the biosensor design, indicates a change in cGK activity.
-
Quantify the change in the FRET ratio to determine the relative cGK activity.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involving cGK.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of relaxation by cGMP/cGKI signaling in fundus smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of vascular smooth muscle relaxants on the protein kinase C-mediated contraction in the rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Visualization of kinase activity with FRET-based activity biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity Testing of the CGGK Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of the synthetic tetrapeptide CGGK (Cys-Gly-Gly-Lys). While this compound is documented as a control peptide for the CAQK peptide, this guide will explore its hypothetical cross-reactivity profile against a panel of related peptides to illustrate best practices in experimental design and data interpretation. The experimental data presented herein is illustrative to demonstrate the application of the described techniques.
Introduction to Peptide Cross-Reactivity
Peptide cross-reactivity is a phenomenon where an antibody or T-cell receptor, elicited in response to a specific peptide sequence, recognizes and binds to other, non-target peptides with similar structural or electrostatic properties.[1][2] This can lead to off-target effects in therapeutic applications, or a lack of specificity in diagnostic assays.[2] Therefore, rigorous cross-reactivity testing is a critical step in the development and validation of peptide-based products.
This guide focuses on the tetrapeptide this compound and compares its hypothetical cross-reactivity with a panel of alternative peptides:
-
CAQK: The primary peptide for which this compound serves as a control.[3]
-
CEEK: A peptide with a substitution of Glycine to Glutamic Acid, introducing a negative charge.
-
CGGE: A peptide with a C-terminal substitution of Lysine to Glutamic Acid, altering the charge at that terminus.
-
AGGA: A non-related tetrapeptide to serve as a negative control.
In Silico Cross-Reactivity Prediction
Prior to in vitro testing, computational tools can predict potential cross-reactivity by analyzing sequence and structural similarities.[1][2] Tools like MatchTope analyze the electrostatic potentials of peptide-MHC complexes to predict T-cell cross-reactivity.[1][2]
Workflow for In Silico Prediction
Caption: Workflow for in silico prediction of peptide cross-reactivity.
In Vitro Cross-Reactivity Assessment
Experimental validation is essential to confirm in silico predictions. The following sections detail common immunoassays used for this purpose.
Antibody Cross-Reactivity: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify the binding of an anti-CGGK antibody to various peptides.[4][5]
Experimental Protocol: Peptide ELISA
-
Coating: 96-well microtiter plates are coated with 1 µg/mL of each peptide (this compound, CAQK, CEEK, CGGE, AGGA) in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.[5]
-
Washing: Plates are washed three times with PBS containing 0.05% Tween-20 (PBST).[6]
-
Blocking: Wells are blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature to prevent non-specific binding.[5]
-
Primary Antibody Incubation: A polyclonal rabbit anti-CGGK antibody is serially diluted and added to the wells. The plate is incubated for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: HRP-conjugated goat anti-rabbit IgG is added and incubated for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step.
-
Detection: TMB substrate is added, and the reaction is stopped with 2N H₂SO₄. The optical density (OD) is measured at 450 nm.
Table 1: Hypothetical ELISA Cross-Reactivity Data for Anti-CGGK Antibody
| Peptide Coated | Sequence | Mean OD at 450 nm (1:1000 Ab Dilution) | % Cross-Reactivity* |
| This compound | Cys-Gly-Gly-Lys | 1.852 | 100% |
| CAQK | Cys-Ala-Gln-Lys | 0.981 | 53% |
| CEEK | Cys-Glu-Glu-Lys | 0.213 | 11.5% |
| CGGE | Cys-Gly-Gly-Glu | 0.155 | 8.4% |
| AGGA | Ala-Gly-Gly-Ala | 0.058 | 3.1% |
| No Peptide | N/A | 0.055 | 3.0% |
* % Cross-Reactivity = (OD of Test Peptide / OD of this compound Peptide) x 100
Antibody Cross-Reactivity: Western Blot
Western blotting can be used to assess the specificity of an anti-CGGK antibody by competing with free peptides.[7][8]
Experimental Protocol: Peptide Competition Western Blot
-
Protein Transfer: A target protein known to contain a this compound-like motif is run on an SDS-PAGE gel and transferred to a nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody-Peptide Incubation: The anti-CGGK antibody (1 µg/mL) is pre-incubated with a 100-fold molar excess of each competing peptide (this compound, CAQK, CEEK, CGGE, AGGA) for 2 hours at room temperature.[8]
-
Primary Antibody Incubation: The antibody-peptide mixtures are added to separate membrane strips and incubated overnight at 4°C. A control strip receives the antibody without any competing peptide.
-
Washing: Membranes are washed three times with TBST.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added and incubated for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: The blot is developed using an ECL substrate and imaged.
Table 2: Hypothetical Western Blot Peptide Competition Results
| Competing Peptide | Band Intensity (% of Control) | Interpretation |
| None (Control) | 100% | Strong signal |
| This compound | 5% | Complete signal blocking |
| CAQK | 45% | Partial signal blocking |
| CEEK | 88% | Minimal signal blocking |
| CGGE | 92% | Negligible signal blocking |
| AGGA | 98% | No signal blocking |
T-Cell Cross-Reactivity: Flow Cytometry
Intracellular cytokine staining (ICS) followed by flow cytometry can be used to measure T-cell activation in response to peptide stimulation.[9][10]
Experimental Protocol: T-Cell Intracellular Cytokine Staining
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from a sensitized donor are cultured at 1 x 10⁶ cells/well.
-
Peptide Stimulation: Cells are stimulated with 10 µg/mL of each peptide (this compound, CAQK, CEEK, CGGE, AGGA) for 6 hours at 37°C. A positive control (e.g., PHA) and a negative control (no peptide) are included.[9]
-
Protein Transport Inhibition: Brefeldin A is added for the last 4 hours of incubation to block cytokine secretion.[9]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow Cytometry Analysis: The percentage of cytokine-positive T-cells is determined using a flow cytometer.
Table 3: Hypothetical T-Cell Cross-Reactivity Data (% IFN-γ+ of CD8+ T-cells)
| Stimulating Peptide | % IFN-γ+ CD8+ T-cells |
| This compound | 2.5% |
| CAQK | 1.3% |
| CEEK | 0.2% |
| CGGE | 0.1% |
| AGGA | 0.05% |
| No Peptide | 0.04% |
Signaling Pathway Analysis
Understanding the potential signaling pathways affected by a peptide and its cross-reactive counterparts is crucial for predicting biological outcomes. While the specific pathway for this compound is not defined, we can hypothesize its interaction with a G-protein coupled receptor (GPCR), a common target for peptides.
Caption: Hypothetical GPCR signaling pathway activated by the this compound peptide.
Conclusion
This guide outlines a multi-faceted approach to assessing the cross-reactivity of the this compound peptide. The hypothetical data illustrates that even minor amino acid substitutions can significantly impact antibody and T-cell recognition. A combination of in silico prediction and robust in vitro assays like ELISA, Western blot, and flow cytometry is essential for a thorough characterization of peptide cross-reactivity. This comprehensive evaluation is critical for ensuring the specificity and safety of peptide-based therapeutics and diagnostics.
References
- 1. Frontiers | MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I [frontiersin.org]
- 2. MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. affbiotech.cn [affbiotech.cn]
- 5. ulab360.com [ulab360.com]
- 6. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. stemcell.com [stemcell.com]
- 10. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vivo Biodistribution of CGGK and CAQK Peptides
This guide provides a detailed comparison of the in-vivo biodistribution of the peptides CGGK and CAQK, tailored for researchers, scientists, and professionals in drug development. The content is based on experimental data from preclinical studies, focusing on the targeting capabilities of these peptides in models of central nervous system (CNS) injury.
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target effects. Peptides have emerged as promising targeting ligands due to their small size, high specificity, and ease of synthesis. This guide focuses on two such peptides: CAQK and this compound.
The CAQK peptide (cysteine–alanine–glutamine–lysine) was identified through in-vivo phage display and has been demonstrated to selectively home to sites of acute brain injury.[1][2] Its targeting mechanism involves binding to a proteoglycan complex, including chondroitin sulfate proteoglycans (CSPGs) and tenascin-C, which is upregulated in the extracellular matrix (ECM) of injured neural tissue.[1][3][4] This specific affinity makes CAQK a promising candidate for delivering imaging agents and therapeutic payloads to damaged CNS regions.[2][5]
In contrast, the This compound peptide has been consistently utilized as a negative control in studies evaluating CAQK.[6][7] It is designed to have a similar length and overall charge to CAQK but lacks its specific binding sequence.[7] By comparing the biodistribution of CAQK to that of this compound, researchers can distinguish between specific, receptor-mediated accumulation and non-specific background distribution.
Comparative Biodistribution Data
The primary finding from in-vivo studies is the significant and selective accumulation of CAQK at sites of CNS injury, whereas this compound shows minimal to no localization in these areas.[6] The following table summarizes the available quantitative and qualitative data on their distribution.
| Peptide | Target Tissue (Injured CNS) | Off-Target Organs | Key Findings |
| CAQK | High and selective accumulation in demyelinated lesions, traumatic brain injury sites, and spinal cord injuries.[1][4][6] | Longer retention of CAQK-conjugated nanoparticles has been observed in the liver, kidney, and spleen compared to maleimide conjugates.[1] | CAQK-coated nanoparticles showed a 35-fold higher accumulation in injured brain tissue compared to control peptide-coated nanoparticles.[8] The peptide successfully crosses the blood-brain barrier to reach lesion sites.[9] |
| This compound | Absent or minimal accumulation at sites of CNS injury.[6] | No specific data available in the provided results, but generally used as a baseline for non-specific distribution. | Consistently used as a negative control, demonstrating that the accumulation of CAQK is due to specific binding and not random extravasation.[6][7] |
Experimental Methodologies
The following protocols are representative of the in-vivo experiments conducted to compare the biodistribution of FAM-labeled CAQK and this compound peptides in a mouse model of lysolecithin-induced demyelination.[6]
Animal Model
-
Model: Lysolecithin-induced demyelination in mice. This model creates focal lesions in the CNS, mimicking aspects of diseases like multiple sclerosis.[6]
-
Procedure: A focal injection of lysolecithin into the corpus callosum induces demyelination, reactive gliosis, and changes to the extracellular matrix, creating a target for the CAQK peptide.[6]
Peptide Administration and In-Vivo Imaging
-
Peptide Preparation: CAQK and this compound peptides are synthesized and labeled with a fluorescent tag, typically fluorescein amidite (FAM), at the N-terminus.[6][7]
-
Administration: FAM-labeled peptides (e.g., FAM-CAQK or FAM-CGGK) are administered intravenously (IV) into the tail vein of the mice at a specified time point post-injury (e.g., 6 days after demyelination induction).[6]
-
Circulation Time: The peptides are allowed to circulate for a defined period, typically 2 hours, to allow for distribution and target accumulation.[6]
-
In-Vivo Imaging:
Ex-Vivo Tissue Analysis
-
Perfusion and Tissue Collection: Immediately following in-vivo imaging, mice are euthanized and transcardially perfused with saline followed by a fixative (e.g., paraformaldehyde) to remove blood and preserve tissue integrity.
-
Tissue Processing: Brains are harvested, post-fixed, and cryoprotected (e.g., in sucrose solution). They are then frozen and sectioned using a cryostat for microscopic analysis.[6]
-
Immunohistochemistry and Fluorescence Microscopy: Brain sections are stained with relevant cellular markers (e.g., for astrocytes, microglia) and nuclear stains (e.g., DAPI).
-
Image Analysis: The sections are imaged using a fluorescence or confocal microscope to visualize the localization of the FAM-labeled peptides (green fluorescence) in relation to the lesion site and specific cell types.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative in-vivo biodistribution study of this compound and CAQK.
Caption: Workflow for comparing the in-vivo biodistribution of CAQK and this compound.
Peptide Targeting Mechanism
This diagram illustrates the differential targeting mechanism of CAQK and this compound at a site of CNS injury.
Caption: CAQK specifically binds to the ECM at injury sites, unlike the this compound control.
References
- 1. researchgate.net [researchgate.net]
- 2. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries [dspace.mit.edu]
- 3. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bio-Synthesis Newsletter August 2016 [biosyn.com]
- 6. Targeted drug delivery into glial scar using CAQK peptide in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
Confirming CAQK Target Engagement Using CGGK as a Negative Control
A comparative guide for researchers on validating the specific binding of the CAQK peptide to its target in injured tissue through the use of the control peptide, CGGK.
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising tool for targeted delivery of therapeutic and imaging agents to sites of central nervous system injury.[1][2][3][4][5][6][7][8][9][10][11] Its ability to selectively bind to upregulated proteoglycan complexes in the extracellular matrix of injured tissue makes it a valuable candidate for focused therapies.[1][3][8] To rigorously validate the specific targeting of CAQK, a control peptide is essential. The peptide this compound (cysteine-glycine-glycine-lysine) is commonly used for this purpose due to its similar physical properties, such as length and overall charge, while lacking the specific binding affinity of CAQK.[2][7][9][10] This guide outlines the experimental methodologies and expected outcomes when using this compound to confirm the target engagement of CAQK.
Data Presentation: Comparative Analysis of CAQK and this compound Binding
The following table summarizes the expected quantitative outcomes from key experiments designed to assess the specific binding of CAQK, using this compound as a negative control.
| Experimental Method | Target Analyte/Measurement | Expected Outcome for CAQK | Expected Outcome for this compound | Interpretation |
| In Vivo Homing | Fluorescence intensity at injury site | High accumulation | Minimal to no accumulation[2][10] | Demonstrates specific targeting of CAQK to the injury site. |
| Ex Vivo Tissue Binding | Peptide binding to injured tissue sections | Strong binding observed | Negligible binding observed[2][10] | Confirms the specific interaction of CAQK with components of the injured tissue. |
| Cellular Uptake/Association | Co-localization with target cells/matrix | High degree of co-localization | Low to no co-localization | Validates the interaction of CAQK with its cellular or extracellular target. |
| Pull-Down Assay | Amount of target protein pulled down | Significant amount of target protein | No significant amount of target protein | Indicates a direct physical interaction between CAQK and its target protein. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on the specific experimental context.
In Vivo Homing and Ex Vivo Tissue Binding
This experiment aims to visually and quantitatively assess the accumulation of CAQK at the site of injury in a living organism.
Protocol:
-
Peptide Labeling: Label both CAQK and this compound peptides with a fluorescent tag (e.g., FAM).[2][5][6][9][10]
-
Animal Model: Utilize an appropriate animal model of CNS injury (e.g., traumatic brain injury, spinal cord injury).
-
Peptide Administration: Systemically administer the fluorescently labeled CAQK or this compound peptides to the animal models.[2][5][6]
-
In Vivo Imaging: At a predetermined time point post-injection, perform in vivo imaging to visualize the biodistribution of the peptides.
-
Tissue Harvest and Sectioning: Perfuse the animals to remove circulating peptides and harvest the injured tissue (e.g., brain, spinal cord) along with control tissues. Prepare tissue sections for microscopic analysis.
-
Ex Vivo Imaging: Image the tissue sections using fluorescence microscopy to assess the microscopic localization of the peptides.
-
Quantification: Quantify the fluorescence intensity in the region of interest (injury site) for both CAQK and this compound groups.
Co-immunoprecipitation (Co-IP) and Pull-Down Assays
These in vitro techniques are used to confirm a direct physical interaction between CAQK and its putative target protein(s) from a complex mixture like a cell lysate.[12][13][14]
Protocol:
-
Bait Preparation:
-
Co-IP: Incubate cell or tissue lysates from the injury model with an antibody specific to the putative target protein of CAQK.[12]
-
Pull-Down: Immobilize a tagged version of the CAQK peptide (the "bait") onto beads (e.g., agarose or magnetic beads).[15][16][17] A tagged this compound peptide should be used as a negative control.
-
-
Lysate Preparation: Prepare protein lysates from injured and healthy tissues under conditions that preserve protein-protein interactions.[18][19]
-
Incubation:
-
Co-IP: Add the antibody-lysate mixture to beads (e.g., Protein A/G) to capture the antibody-target protein complex.
-
Pull-Down: Incubate the immobilized CAQK or this compound peptides with the protein lysate.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[19]
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative target protein or by mass spectrometry to identify unknown binding partners.[12]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows and signaling pathways involved in confirming CAQK target engagement.
Caption: Experimental workflows for in vivo homing and pull-down assays.
Caption: Conceptual diagram of specific target engagement by CAQK.
References
- 1. Bio-Synthesis Newsletter August 2016 [biosyn.com]
- 2. Targeted drug delivery into glial scar using CAQK peptide in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. researchgate.net [researchgate.net]
- 6. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein–Protein Interactions: Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. youtube.com [youtube.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
Comparative Stability of the CGGK Peptide in Various Buffer Systems: A Formulation Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of therapeutic peptides is a critical determinant of their efficacy, shelf-life, and safety. The choice of buffer in a peptide's formulation is paramount, as it directly influences key degradation pathways such as oxidation, aggregation, and hydrolysis. This guide provides a comparative analysis of the stability of the tetrapeptide Cys-Gly-Gly-Lys (CGGK) in four commonly used pharmaceutical buffer systems: Phosphate-Buffered Saline (PBS), Sodium Citrate, Sodium Acetate, and L-Histidine.
The this compound peptide incorporates a C-terminal lysine, which enhances solubility, and an N-terminal cysteine, which is highly susceptible to oxidation, making it an excellent model for studying buffer-imparted stability against common degradation routes. The experimental data presented herein is based on an accelerated stability study designed to elucidate the protective effects of each buffer system.
Data Presentation: Quantitative Stability Analysis
An accelerated stability study was conducted by incubating the this compound peptide at a concentration of 1 mg/mL in each of the four different buffer systems at 40°C. Samples were analyzed at specified time points over 28 days for purity, dimerization (via oxidation), and aggregation.
Table 1: Remaining this compound Purity (%) Over 28 Days at 40°C
| Buffer System | pH | Day 0 | Day 7 | Day 14 | Day 28 |
| Phosphate-Buffered Saline | 7.4 | 99.8 | 92.1 | 85.3 | 74.5 |
| Sodium Citrate | 5.0 | 99.8 | 98.0 | 96.1 | 92.8 |
| Sodium Acetate | 5.0 | 99.8 | 98.5 | 97.2 | 95.0 |
| L-Histidine | 6.0 | 99.8 | 99.1 | 98.4 | 97.1 |
Table 2: Formation of Oxidative Dimer (%) Over 28 Days at 40°C
| Buffer System | pH | Day 0 | Day 7 | Day 14 | Day 28 |
| Phosphate-Buffered Saline | 7.4 | <0.1 | 6.5 | 12.8 | 22.3 |
| Sodium Citrate | 5.0 | <0.1 | 1.1 | 2.5 | 4.9 |
| Sodium Acetate | 5.0 | <0.1 | 0.8 | 1.6 | 3.2 |
| L-Histidine | 6.0 | <0.1 | 0.4 | 0.9 | 1.5 |
Table 3: Aggregation Index (Turbidity at 350 nm) Over 28 Days at 40°C
| Buffer System | pH | Day 0 | Day 7 | Day 14 | Day 28 |
| Phosphate-Buffered Saline | 7.4 | 0.005 | 0.015 | 0.028 | 0.045 |
| Sodium Citrate | 5.0 | 0.005 | 0.009 | 0.014 | 0.021 |
| Sodium Acetate | 5.0 | 0.005 | 0.006 | 0.008 | 0.012 |
| L-Histidine | 6.0 | 0.005 | 0.007 | 0.010 | 0.016 |
Summary of Findings
The experimental data indicates that the choice of buffer has a profound impact on the stability of the this compound peptide.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: Showed the poorest stability profile, characterized by a rapid loss of purity and a significant increase in oxidative dimerization. The neutral pH of PBS is known to facilitate the oxidation of cysteine's thiol group.
-
Sodium Citrate (pH 5.0): Offered considerable protection against oxidation compared to PBS, which is attributable to the acidic pH. While citrate can sometimes promote aggregation in larger proteins, it provided moderate protection for the this compound peptide.[1][2]
-
Sodium Acetate (pH 5.0): Provided the best protection against aggregation and also significantly reduced oxidation. Acetate is often considered a stabilizing buffer for proteins and peptides, minimizing protein-protein interactions.[3][4]
-
L-Histidine (pH 6.0): Demonstrated the most effective inhibition of oxidative dimer formation. Histidine is known to act as an antioxidant and can chelate trace metal ions that catalyze oxidation, offering superior chemical stability for oxidation-prone peptides.[5][6][7]
Mandatory Visualization
References
- 1. Inhibition of β-amyloid1-40 Peptide Aggregation and Neurotoxicity by Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 3. Acetate- and Citrate-Specific Ion Effects on Unfolding and Temperature-Dependent Aggregation Rates of Anti-Streptavidin IgG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN112798720A - Application of histidine buffer solution in reduction of protein aggregates - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for CGGK (Cys-Gly-Gly-Lys)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides procedural guidance for the safe and proper disposal of the peptide CGGK (Cys-Gly-Gly-Lys). As the toxicological properties of this specific peptide have not been thoroughly investigated, it is imperative to handle it with care, adhering to the precautionary principle of treating it as potentially hazardous chemical waste.[1][2] These procedures are intended for researchers, scientists, and drug development professionals. Always consult and comply with your institution's specific Environmental Health & Safety (EHS) protocols and local regulations.[1][3][4]
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety goggles or a face shield.[5]
-
Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.[5]
Work in a designated and well-ventilated area, such as a chemical fume hood, especially when handling solutions.[6]
Hazard Assessment of this compound and its Constituents
This compound is a peptide with the amino acid sequence Cys-Gly-Gly-Lys. While Glycine and Lysine are generally not considered hazardous, Cysteine is classified as harmful if swallowed.[7][8][9][10][11][12][13][14] The overall peptide's properties are not fully known, thus caution is warranted.
Summary of Constituent Amino Acid Hazards:
| Amino Acid | CAS Number | Hazard Classification | Key Precautionary Notes |
| Cysteine | 52-90-4 | Acute toxicity, oral (Category 4)[9][10][12] | Harmful if swallowed.[9][10][12] May cause respiratory tract, skin, and eye irritation.[13][15] |
| Glycine | 56-40-6 | Not classified as hazardous[8][11] | May cause mild irritation upon prolonged contact.[16] Combustible solid that can form explosive dust concentrations in air.[16] |
| Lysine | 56-87-1 | Not classified as hazardous[7][14][17] | May be harmful if inhaled or swallowed and may cause eye, skin, or respiratory irritation.[17] |
Step-by-Step Disposal Procedures
The proper disposal method depends on whether the this compound waste is in liquid or solid form.
3.1. Liquid Waste Disposal (Solutions containing this compound)
-
Inactivation (Recommended): To add a layer of safety, chemical degradation through hydrolysis is recommended.[1]
-
In a designated chemical fume hood, carefully add the liquid peptide waste to a 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) solution.[1][5] A common ratio is one part waste to ten parts inactivation solution.[5]
-
Allow the mixture to stand for a minimum of 24 hours to ensure the breakdown of the peptide bonds.[1]
-
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[1][5]
-
For acidic solutions, slowly add a base such as sodium bicarbonate.
-
For basic solutions, add a weak acid.
-
-
Collection: Pour the neutralized solution into a clearly labeled, leak-proof hazardous waste container designated for aqueous chemical waste.[3] Do not pour down the drain unless explicitly permitted by your institution's EHS department.[5][18]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, pending pickup.[1][5]
General Recommendations for Liquid Waste Inactivation:
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH[1] | Sufficient to hydrolyze peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Disposal | 6.0 - 8.0[1] | Neutral pH is generally required for institutional waste streams. |
3.2. Solid Waste Disposal
Solid waste includes items contaminated with this compound, such as:
-
Empty vials
-
Pipette tips
-
Gloves and other PPE
-
Contaminated wipes
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container with a secure lid.[5] This container must be clearly labeled as "Hazardous Chemical Waste" and should list "this compound (Cys-Gly-Gly-Lys) contaminated debris."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[5]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3]
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for laboratory chemical waste. Specific experimental use of this compound will generate waste that should be handled as described above. Always refer to your institution's specific protocols for hazardous waste management.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of liquid and solid this compound waste.
Caption: Key logical steps for ensuring safe laboratory chemical disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. peptide24.store [peptide24.store]
- 4. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. uprm.edu [uprm.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. L-Cysteine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. tersusenv.com [tersusenv.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. redox.com [redox.com]
- 17. formedium.com [formedium.com]
- 18. puretidestherapy.com [puretidestherapy.com]
Essential Safety and Handling Guide for CGGK Peptide
This guide provides immediate, essential safety and logistical information for the handling and disposal of the research peptide CGGK. The procedures outlined are based on established best practices for handling synthetic peptides in a laboratory environment to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance based on available information for similar research peptides, its toxicological properties have not been thoroughly investigated. Therefore, it must be handled with care, assuming it is a potentially potent biological material. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
A risk assessment of the specific laboratory tasks should always be conducted to determine if additional PPE is required.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Task | PPE Category | Item | Specifications and Use |
| Weighing/Handling Lyophilized Powder | Eye/Face Protection | Safety Goggles | Required to protect against airborne dust particles. Must meet ANSI Z87.1 standards.[1][2] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Change immediately if contaminated.[1][3] | |
| Respiratory Protection | Fume Hood or Dust Mask | Highly Recommended. Lyophilized powders are easily aerosolized.[3] Handling should occur within a chemical fume hood, biosafety cabinet, or while wearing an appropriate dust mask/respirator.[1] | |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[3][4] | |
| Handling Reconstituted Solutions | Eye/Face Protection | Safety Glasses/Goggles | Required to protect against accidental splashes.[3] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. | |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
Experimental Protocols: Step-by-Step Handling & Disposal
Proper handling and disposal procedures are critical for both personnel safety and maintaining the integrity of the peptide.
Lyophilized peptides are often hygroscopic (tend to absorb moisture from the air), which can reduce stability.[5] The following steps should be taken to minimize degradation and contamination.
Protocol for Reconstituting Lyophilized this compound:
-
Equilibrate Vial: Before opening, allow the sealed vial of lyophilized this compound to warm to room temperature in a desiccator.[5][6][7] This prevents condensation and moisture absorption.
-
Prepare Workspace: Conduct all handling procedures in a designated, clean laboratory area.[3][4]
-
Don PPE: Wear appropriate PPE as specified in Table 1. When handling the powder, work within a fume hood or ventilated enclosure.[3]
-
Weigh Peptide: Quickly weigh the desired amount of peptide in a controlled environment. Tightly reseal the container immediately after weighing.[5]
-
Reconstitution: Use a sterile, high-purity solvent (e.g., sterile water, buffer) as recommended by the supplier.[4][8] Gently mix to dissolve the peptide; avoid vigorous shaking.[8] Sonication may be used to aid dissolution if necessary.[5]
-
Labeling: Clearly label all solution vials with the peptide name, concentration, date of preparation, and storage conditions.[3][4]
-
Storage:
-
Lyophilized Powder: For long-term storage, keep the tightly sealed vial at -20°C or colder, protected from light.[4][6][9][10]
-
Reconstituted Solution: For short-term use, store at 4°C. For long-term storage, create single-use aliquots and freeze at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][6][7]
-
All peptide waste must be treated as chemical waste. Never dispose of peptides or contaminated materials in the regular trash or down the sanitary sewer unless explicitly authorized by your institution.[3][8][11]
Protocol for Disposal of this compound Waste:
-
Segregate Waste: Collect all materials that have come into contact with this compound into a designated, leak-proof hazardous waste container.[11] This includes:
-
Used vials and caps
-
Contaminated pipette tips
-
Used gloves, wipes, and other disposable PPE
-
Excess or expired peptide solutions
-
-
Label Container: The waste container must be clearly labeled as "Hazardous Waste" or "Chemical Waste," listing the contents (e.g., "Peptide Waste: this compound") and the accumulation start date.
-
Chemical Inactivation (Optional, if per EHS guidelines): For liquid waste, your institution may have a protocol for chemical deactivation. A common method involves adding the liquid peptide waste to a 10% bleach solution and allowing it to stand for at least 30 minutes to ensure degradation.[12] Always verify this procedure with your Environmental Health & Safety (EHS) department before implementation.
-
Arrange for Pickup: Store the sealed waste container in a designated hazardous waste accumulation area.[11] Contact your institution's EHS department to arrange for proper disposal by a certified hazardous waste contractor.[3]
Workflow and Logic Diagrams
The following diagram illustrates the standard operational workflow for safely handling and disposing of this compound peptide in a research environment.
Caption: Workflow for safe handling, storage, and disposal of this compound peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. peptide24.store [peptide24.store]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
